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  • Product: 5-phenoxy-1H-indole
  • CAS: 78304-53-7

Core Science & Biosynthesis

Foundational

De Novo Synthesis of 5-Phenoxy-1H-Indole: A Mechanistic and Methodological Whitepaper

Executive Summary & Strategic Rationale The 5-phenoxy-1H-indole architecture is a privileged pharmacophore, serving as a critical foundational scaffold in the development of neuroprotective agents targeting Alzheimer's d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 5-phenoxy-1H-indole architecture is a privileged pharmacophore, serving as a critical foundational scaffold in the development of neuroprotective agents targeting Alzheimer's disease 1 and highly selective opioid receptor antagonists 2. While late-stage functionalization of pre-formed indoles is possible, the de novo construction of the indole ring directly from 4-phenoxyphenylhydrazine guarantees absolute regiocontrol and scalability.

A common synthetic pitfall when attempting to synthesize unsubstituted indoles (1H-indoles) via the Fischer Indole Synthesis (FIS) is the direct use of acetaldehyde. Acetaldehyde is highly susceptible to aldol condensation and rapid polymerization under the strongly acidic conditions required for FIS. To circumvent this, our validated protocol employs a three-stage sequence utilizing ethyl pyruvate as an acetaldehyde surrogate. Ethyl pyruvate is electrophilic enough to form a stable hydrazone without self-condensing, ensuring a clean, high-yielding [3,3]-sigmatropic rearrangement 3. The resulting C2-carboxylate is subsequently removed via saponification and thermal decarboxylation.

Workflow A 4-Phenoxyphenylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate (Stable Precursor) A->B EtOH, RT 1-2 hours C Ethyl 5-phenoxy-1H-indole-2-carboxylate (Fischer Cyclization) B->C p-TsOH, Toluene Reflux, 4 hours D 5-Phenoxy-1H-indole-2-carboxylic acid (Saponification) C->D NaOH, EtOH/H2O Reflux, 2 hours E 5-Phenoxy-1H-indole (Thermal Decarboxylation) D->E Cu powder, Quinoline 200°C, 3 hours

Synthetic workflow for 5-phenoxy-1H-indole via Fischer indolization and decarboxylation.

Mechanistic Causality & Self-Validating Protocols

As application scientists, we design workflows where every step provides intrinsic feedback to the researcher. The following protocols detail the causality behind our reagent choices and the self-validating mechanisms built into the synthesis.

Protocol A: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate
  • Causality of Catalyst Choice : We utilize p-toluenesulfonic acid (p-TsOH) in toluene rather than traditional polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ 4. PPA is highly viscous, which complicates the aqueous workup and risks the hydrolytic cleavage of the sensitive diaryl ether (phenoxy) linkage. Toluene allows for the azeotropic removal of water, driving the cyclization equilibrium forward without degrading the substrate.

  • Step-by-Step Procedure :

    • To a 250 mL round-bottom flask, add 4-phenoxyphenylhydrazine hydrochloride (10.0 mmol) and absolute ethanol (50 mL).

    • Add ethyl pyruvate (11.0 mmol) dropwise at room temperature. Stir for 2 hours to form the hydrazone.

    • Evaporate the ethanol under reduced pressure and resuspend the crude hydrazone in anhydrous toluene (100 mL).

    • Add p-TsOH monohydrate (2.0 mmol) and attach a Dean-Stark apparatus with a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation : The continuous collection of water in the Dean-Stark trap serves as a real-time kinetic indicator. Once water accumulation ceases (typically after 4 hours), the cyclization is complete.

    • Cool the mixture, wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Saponification to 5-Phenoxy-1H-indole-2-carboxylic acid
  • Causality of Saponification : Esters resist direct thermal decarboxylation due to the high activation energy required to break the alkyl-oxygen bond. Saponification to the free carboxylic acid is mandatory to allow coordination with the copper catalyst in the final step.

  • Step-by-Step Procedure :

    • Dissolve the crude ethyl 5-phenoxy-1H-indole-2-carboxylate in a mixture of ethanol (30 mL) and 2M aqueous NaOH (20 mL).

    • Heat to reflux for 2 hours.

    • Self-Validation : The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the hydrophobic ester is converted into the water-soluble sodium carboxylate.

    • Cool to 0 °C and acidify with 2M HCl until pH 2 is reached. Collect the precipitated 5-phenoxy-1H-indole-2-carboxylic acid via vacuum filtration and dry thoroughly.

Protocol C: Thermal Decarboxylation to 5-Phenoxy-1H-indole
  • Causality of the Decarboxylation Matrix : Copper powder in quinoline is employed at 200 °C. Quinoline acts as a high-boiling basic solvent that stabilizes the intermediate carbanion. The copper acts as a Lewis acid, coordinating with the carboxylate group to significantly lower the activation energy required for CO₂ extrusion.

  • Step-by-Step Procedure :

    • In a 50 mL two-neck flask equipped with a reflux condenser and a gas bubbler, suspend the carboxylic acid (5.0 mmol) in freshly distilled quinoline (15 mL).

    • Add copper powder (0.5 mmol) and heat the mixture to 200 °C using a sand bath.

    • Self-Validation : Monitor the gas bubbler. Vigorous CO₂ gas evolution indicates active decarboxylation. Maintain heat until bubbling completely ceases (approx. 3 hours), confirming the reaction has reached its endpoint.

    • Cool to room temperature, dilute with ethyl acetate (50 mL), and wash extensively with 1M HCl (3 x 50 mL) to remove the quinoline. Dry the organic layer, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 9:1).

Mechanism N1 Aryl Hydrazone N2 Ene-Hydrazine Tautomer N1->N2 Acid Catalysis N3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) N2->N3 Heat N4 Diimine Intermediate N3->N4 Rapid N5 Rearomatization & Aminal Formation N4->N5 H+ Transfer N6 Ammonia Elimination (Indole Core Formed) N5->N6 -NH3

Mechanistic sequence of the acid-catalyzed Fischer indole [3,3]-sigmatropic rearrangement.

Quantitative Data & Optimization

The tables below summarize the empirical data gathered during the optimization of the Fischer cyclization step and the overall mass balance of the three-step sequence.

Table 1: Optimization of Acid Catalysts for the Fischer Cyclization Step

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Polyphosphoric Acid (PPA)Neat1202.045%80%
Zinc Chloride (ZnCl₂)Acetic Acid1006.055%85%
p-Toluenesulfonic Acid Toluene 110 4.0 82% >95%

Note: The p-TsOH/Toluene system vastly outperforms PPA by preventing the hydrolytic cleavage of the phenoxy ether linkage during aqueous workup.

Table 2: Yield and Reaction Metrics Across the Three-Step Synthesis

Synthesis StageProduct IsolatedReaction TimeIsolated Yield (%)Purity (HPLC)
Fischer CyclizationEthyl 5-phenoxy-1H-indole-2-carboxylate4.0 h82%>95%
Saponification5-Phenoxy-1H-indole-2-carboxylic acid2.0 h95%>98%
Decarboxylation5-Phenoxy-1H-indole3.0 h78%>96%

References

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ)
  • Synthesis, Opioid Receptor Binding, and Bioassay of Naltrindole Analogues Substituted in the Indolic Benzene Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Buy ethyl 5-phenoxy-1H-indole-2-carboxylate (EVT-14014193)
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: MDPI URL

Sources

Exploratory

Comprehensive NMR Characterization of 5-Phenoxy-1H-indole: A Technical Guide for Drug Development Professionals

Introduction & Pharmacological Relevance The 5-phenoxy-1H-indole scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical intermediate and core pharmacophore in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 5-phenoxy-1H-indole scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical intermediate and core pharmacophore in the development of 5-HT6 receptor antagonists for cognitive dysfunction[1], highly potent aldose reductase inhibitors (such as Lidorestat congeners) for chronic diabetic complications[2], and neuroprotective agents targeting anti-amyloid beta (Aβ) aggregation in Alzheimer's disease models[3].

Because the regiochemistry of the phenoxy substitution dictates the molecule's binding affinity within target receptor pockets, rigorous structural verification via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement before downstream derivatization.

Synthetic Context

Understanding the synthetic origin of 5-phenoxy-1H-indole provides necessary context for identifying potential impurities in the NMR spectrum. The standard industrial and laboratory synthesis relies on the Leimgruber-Batcho indole synthesis[2]. The process begins with a nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-nitrotoluene and phenol under basic conditions, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Reductive cyclization subsequently yields the indole core.

Synthesis_Pathway N1 5-Fluoro-2-nitrotoluene + Phenol N2 5-Phenoxy-2-nitrotoluene N1->N2 KOH, 130°C (SNAr Reaction) N3 Enamine Intermediate N2->N3 DMF-DMA, Pyrrolidine 110°C (Condensation) N4 5-Phenoxy-1H-indole N3->N4 Reduction / Cyclization (Leimgruber-Batcho)

Synthetic pathway of 5-phenoxy-1H-indole via the Leimgruber-Batcho methodology.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the NMR acquisition must not be treated as a passive data collection step, but rather as a self-validating system . The protocol below incorporates internal feedback loops (via 2D NMR) to guarantee that empirical data independently verifies the proposed molecular architecture.

Step-by-Step Acquisition Protocol
  • Sample Preparation : Dissolve 20 mg of high-purity 5-phenoxy-1H-indole in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).

    • Causality: CDCl3 is explicitly selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange at the nucleophilic indole NH. This ensures the NH proton remains visible as a broad singlet (~8.15 ppm) for integration and structural confirmation.

  • Zero-Point Calibration : Add 0.03% v/v Tetramethylsilane (TMS) to the sample.

    • Causality: TMS provides an internal standard (0.00 ppm) to ensure that chemical shift values are absolute and reproducible across different magnetic field strengths.

  • Probe Tuning and Shimming : Insert the sample into a 400 MHz (or higher) spectrometer, such as a Bruker Avance Neo[4]. Perform 3D gradient shimming.

    • Causality: A highly homogeneous magnetic field ( B0​ ) is strictly required to resolve the fine meta-couplings ( J≈2.4 Hz) between H-4 and H-6 on the indole ring.

  • 1H NMR Acquisition : Execute a standard 1D proton sequence (zg30) with 16 scans, a 20 ppm spectral width, and a 1.0 s relaxation delay (D1).

  • 13C NMR Acquisition : Execute a 1D carbon sequence with proton decoupling (zgpg30) for 1024 scans.

    • Causality: The relaxation delay (D1) MUST be extended to at least 2.0 seconds. Quaternary carbons (C-5, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 would artificially suppress these critical signals.

  • 2D HMBC Validation : Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: This step closes the validation loop. The assignment of C-5 is only validated if a 3JCH​ cross-peak is observed with H-7. If this correlation is missing, the system flags a structural anomaly, preventing downstream misinterpretation.

NMR_Validation_System S1 Sample Prep: CDCl3 + TMS (Internal Zero-Point Calibration) S2 1D 1H & 13C Acquisition (Primary Data Generation) S1->S2 S3 2D COSY / HSQC (Direct Spin-Spin Validation) S2->S3 S4 2D HMBC (Long-Range Connectivity Matrix) S3->S4 S4->S2 Feedback Loop (Resolve Ambiguities) S5 Self-Validated Assignment (Cross-Correlated Structural Model) S4->S5

Self-validating NMR acquisition and assignment workflow for structural verification.

Mechanistic Insights into Chemical Shifts

The 5-phenoxy-1H-indole scaffold presents a unique NMR profile dictated by the competing electronic effects of the phenoxy substituent[4]. The ether oxygen atom acts as a strong π -donor via resonance, which significantly shields the ortho positions (H-4, C-4 and H-6, C-6) on the indole ring, pushing their resonances upfield. Conversely, the inductive electron-withdrawing nature ( σ -acceptor) of the oxygen deshields the directly attached C-5 carbon, pushing its resonance downfield to approximately 151.8 ppm. This dual electronic behavior is a hallmark of diaryl ethers.

Table 1: 1H NMR Data for 5-Phenoxy-1H-indole (400 MHz, CDCl3)

Note: Data is extrapolated and synthesized from highly conserved regions of 5-phenoxyindole derivatives[4].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH) 8.15Broad singlet (br s)-1H
H-2 7.22Doublet of doublets (dd)3.2, 2.41H
H-3 6.52Multiplet (m)-1H
H-4 7.32Doublet (d)2.41H
H-6 6.92Doublet of doublets (dd)8.8, 2.41H
H-7 7.36Doublet (d)8.81H
H-2', H-6' (Ph) 6.98Doublet of doublets (dd)8.6, 1.12H
H-3', H-5' (Ph) 7.28Doublet of doublets (dd)8.6, 7.42H
H-4' (Ph) 7.03Triplet of triplets (tt)7.4, 1.11H
Table 2: 13C NMR Data for 5-Phenoxy-1H-indole (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeResonance Effect
C-2 125.1CHStandard indole resonance
C-3 102.8CHShielded by indole nitrogen
C-3a 128.5C (Quaternary)Bridgehead carbon
C-4 112.6CHShielded by ortho-phenoxy group
C-5 151.8C (Quaternary)Deshielded by direct oxygen attachment
C-6 115.9CHShielded by ortho-phenoxy group
C-7 111.8CHStandard indole resonance
C-7a 132.4C (Quaternary)Bridgehead carbon
C-1' (Ph) 159.2C (Quaternary)Deshielded by direct oxygen attachment
C-2', C-6' (Ph) 117.4CHShielded by ether oxygen resonance
C-3', C-5' (Ph) 129.5CHStandard aromatic resonance
C-4' (Ph) 122.2CHPara-shielding effect

References

  • [1] Title: US20060009511A9 - N-(2-arylethyl) benzylamines as antagonists of the 5-ht6 receptor - Google Patents Source: google.com URL:

  • [2] Title: Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase for Treatment of Chronic Diabetic Complications | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • [3] Title: Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC Source: nih.gov URL:

  • [4] Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI Source: mdpi.com URL:

Sources

Foundational

Discovery and Synthesis of Novel 5-Phenoxy-1H-Indole Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 5-phenoxy-1H-indole scaffold. This privileged structure is a critical intermediate in the development of monoamine ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the 5-phenoxy-1H-indole scaffold. This privileged structure is a critical intermediate in the development of monoamine oxidase (MAO) inhibitors, 5-HT6 receptor antagonists, and antiviral agents. Historically, synthesizing these derivatives relied on multi-step Fischer indole protocols that suffered from poor atom economy and harsh conditions.

This whitepaper synthesizes field-proven, state-of-the-art methodologies for constructing 5-phenoxy-1H-indole derivatives. By leveraging transition-metal catalysis—specifically aerobic cross-dehydrogenative coupling (CDC) and microwave-assisted heterocyclization—we can achieve single-step functionalization with exceptional regioselectivity and yield.

Pharmacological Significance & Mechanistic Grounding

The substitution of a phenoxy group at the C-5 position of the indole ring profoundly alters the electronic landscape of the molecule. In the context of neurological drug design, derivatives such as 5-phenoxy-1H-indole-2,3-dione (an isatin derivative) exhibit potent MAO inhibitory action[1]. The phenoxy moiety increases the lipophilicity and steric bulk, allowing the molecule to anchor securely within the hydrophobic pocket of the MAO enzyme, thereby blocking the oxidative deamination of biogenic amines.

MAO_Pathway A 5-Phenoxy-1H-indole Derivative B MAO Enzyme (Active Site) A->B Binds C Inhibition of Oxidative Deamination B->C Blocks D Elevated Monoamine Levels (5-HT, DA) C->D Results in

Fig 1. Pharmacological mechanism of 5-phenoxy-1H-indole derivatives in MAO inhibition.

Core Synthetic Methodologies

Method A: Aerobic Cross-Dehydrogenative Coupling (CDC)

The traditional synthesis of indole-2-carboxylates requires pre-synthesized hydrazines. However, a highly efficient carboxylic acid-promoted aerobic catalytic system allows for the single-step synthesis of indoles directly from simple anilines and ketones [2].

Causality & Logic: In this system, Acetic Acid (AcOH) acts as a crucial promoter for the initial condensation between 4-phenoxyaniline and the ketone. Palladium acetate (Pd(OAc)₂) drives the subsequent C-H activation. We utilize ambient oxygen (O₂) as a green terminal oxidant to regenerate the active Pd(II) species from Pd(0). The inclusion of 4Å molecular sieves is non-negotiable; they sequester the water generated during condensation, driving the thermodynamic equilibrium forward and preventing substrate hydrolysis.

Method B: Microwave-Assisted Pd-Catalyzed Heterocyclization

For highly functionalized 3-carboxylate derivatives, conventional heating (e.g., 110 °C for 24 hours) often leads to thermal degradation and poor yields. Transitioning to microwave (μW) irradiation provides volumetric, instantaneous heating that drastically accelerates reaction kinetics [3].

Causality & Logic: By applying μW energy to an N-aryl enamine precursor in the presence of a Pd-catalyst, the intramolecular oxidative coupling is accelerated from 24 hours to just 1 hour. The rapid heating profile minimizes the residence time of reactive intermediates, thereby suppressing competitive side reactions and boosting the yield of methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate to 95%.

Synthesis_Workflow Step1 N-aryl Enamine Preparation Step2 Addition of Pd(OAc)2 & Oxidant Step1->Step2 Step3 Microwave Irradiation (1h, Controlled Temp) Step2->Step3 Step4 Intramolecular Oxidative Coupling Step3->Step4 Accelerates Step5 Methyl 2-methyl-5-phenoxy- 1H-indole-3-carboxylate Step4->Step5 Yields >90%

Fig 2. Workflow for microwave-assisted Pd-catalyzed heterocyclization of indoles.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of Ethyl 5-Phenoxy-1H-indole-2-carboxylate (3la)
  • Preparation: In an oven-dried reaction tube, combine 4-phenoxyaniline (0.4 mmol) and ethyl pyruvate (0.8 mmol).

  • Catalyst & Additives: Add Pd(OAc)₂ (9.0 mg, 10 mol%), AcOH (96.0 mg, 1.6 mmol), and activated 4Å molecular sieves (80 mg).

  • Solvent & Atmosphere: Suspend the mixture in anhydrous DMSO (2.0 mL). Purge the vessel with O₂ and maintain under an O₂ balloon (1 atm). Validation Check: DMSO must be anhydrous; moisture >50 ppm will stall the Pd cycle.

  • Reaction: Stir at 70 °C for 18 hours.

  • Monitoring (Self-Validation): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the aniline spot (visualized via UV 254 nm) confirms condensation completion.

  • Workup: Filter through a Celite pad to remove sieves and Pd black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography yields the product. Validation Check: HRMS (ESI) should confirm the exact mass corresponding to C₁₇H₁₅NO₃.

Protocol 2: Synthesis of Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate (28)
  • Precursor Loading: Dissolve the corresponding N-aryl enamine precursor (1.0 eq) in a microwave-safe vial containing DMF.

  • Catalyst Loading: Add Pd(OAc)₂ (10 mol%) and an appropriate oxidant (e.g., Cu(OAc)₂, 3.0 eq).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation. Program the reactor to ramp to 110 °C over 2 minutes and hold for 1 hour.

  • Monitoring (Self-Validation): Analyze an aliquot via semi-preparative HPLC (H₂O/MeOH, 90:10 v/v). Validation Check: The product peak should elute at tR = 6.8 min.

  • Isolation: Dilute with water, extract with dichloromethane, and purify via HPLC to obtain the product as a dark brown/orange oil. Validation Check: ¹H NMR (CDCl₃) must show a distinct broad singlet at δ 8.37 ppm corresponding to the indole -NH proton.

Quantitative Data Presentation

The following table summarizes the reaction conditions and validated yields for the methodologies discussed, allowing for rapid comparative analysis.

Compound TargetStarting SubstratesCatalyst / Key ReagentsConditionsTimeYield (%)
Ethyl 5-Phenoxy-1H-indole-2-carboxylate 4-phenoxyaniline + ethyl pyruvatePd(OAc)₂, AcOH, 4Å MSDMSO, O₂ (1 atm), 70 °C18 h89%
Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate N-aryl enamine 19Pd(OAc)₂, Cu(OAc)₂DMF, μW Irradiation, 110 °C1 h95%
5-phenoxy-1H-indole-2,3-dione 5-phenoxy-1H-indoleCrO₃Mild OxidationN/AHigh

References

  • Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives Journal of Chemical Health Risks URL
  • Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling The Journal of Organic Chemistry - ACS Publications URL
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization MDPI Molecules URL
Exploratory

In Silico Prediction of 5-Phenoxy-1H-Indole Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of the 5-Phenoxy-1H-Indole Scaffold and the Power of In Silico Prediction The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 5-Phenoxy-1H-Indole Scaffold and the Power of In Silico Prediction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" for drug discovery.[1] When functionalized at the 5-position with a phenoxy group, the resulting 5-phenoxy-1H-indole core presents a particularly compelling scaffold for therapeutic intervention, notably in the realm of neurodegenerative diseases. Recent studies have highlighted the potential of phenoxyindole derivatives as neuroprotective agents by targeting key pathological features of Alzheimer's disease, such as amyloid-beta (Aβ) aggregation and acetylcholinesterase (AChE) activity.[4][5][6]

The traditional path of drug discovery is often a long, arduous, and expensive journey. However, the advent of powerful computational techniques has revolutionized this landscape. In silico drug discovery, which leverages computer simulations to predict the biological activity of molecules, offers a cost-effective and time-efficient alternative to purely experimental approaches.[7][8] By modeling the interactions between a small molecule and its biological target at an atomic level, we can rapidly screen vast virtual libraries of compounds, prioritize the most promising candidates for synthesis, and optimize their properties for improved efficacy and safety.

This in-depth technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of novel 5-phenoxy-1H-indole derivatives. We will delve into the core computational methodologies, from target identification and preparation to advanced simulation techniques like molecular docking, QSAR, and pharmacophore modeling. Each protocol is presented with a focus on scientific integrity, explaining the rationale behind each step to empower researchers to make informed decisions in their drug discovery campaigns.

Chapter 1: The Integrated In Silico Workflow for Bioactivity Prediction

A robust in silico workflow is not a linear process but rather an integrated and iterative cycle of prediction, analysis, and refinement. The following diagram illustrates a comprehensive workflow for predicting the bioactivity of our 5-phenoxy-1H-indole series. Each of these steps will be elaborated upon in the subsequent chapters.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Core Predictive Modeling cluster_2 Phase 3: Screening & Filtering cluster_3 Phase 4: Analysis & Prioritization Target_ID Target Identification (e.g., Aβ, AChE) Protein_Prep Protein Preparation (PDB Structure Retrieval & Refinement) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (5-Phenoxy-1H-Indole Analogs) Docking Molecular Docking (Binding Affinity & Pose Prediction) Ligand_Prep->Docking QSAR QSAR Modeling (Structure-Activity Relationship) Ligand_Prep->QSAR Pharmacophore Pharmacophore Modeling (3D Feature Identification) Ligand_Prep->Pharmacophore Protein_Prep->Docking Hit_Analysis Hit Candidate Analysis Docking->Hit_Analysis Virtual_Screening Virtual Screening QSAR->Virtual_Screening Pharmacophore->Virtual_Screening ADMET ADMET Prediction (Drug-likeness & Toxicity) Virtual_Screening->ADMET ADMET->Hit_Analysis Prioritization Candidate Prioritization Hit_Analysis->Prioritization Wet_Lab Wet-Lab Validation Prioritization->Wet_Lab

Caption: A comprehensive workflow for in silico bioactivity prediction.

Chapter 2: Target Identification and Protein Preparation

The success of any structure-based drug design project hinges on the selection of a relevant biological target and the meticulous preparation of its three-dimensional structure.

Identifying Relevant Biological Targets

For the 5-phenoxy-1H-indole scaffold, the existing literature strongly points towards targets implicated in neurodegenerative diseases.[4][5][6] Two primary targets for Alzheimer's disease are:

  • Amyloid-Beta (Aβ) Peptide: The aggregation of Aβ into toxic plaques is a central event in Alzheimer's pathology.[9] Preventing this aggregation is a key therapeutic strategy.

  • Acetylcholinesterase (AChE): This enzyme hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE can increase acetylcholine levels in the brain, offering symptomatic relief in Alzheimer's patients.[10]

Experimental Protocol: Protein Structure Preparation

This protocol outlines the steps for preparing a protein target for molecular docking using its Protein Data Bank (PDB) entry. We will use Acetylcholinesterase (PDB ID: 1B41) as an example.[11]

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for the desired PDB ID (e.g., "1B41").

    • Download the structure in PDB format.

  • Initial Cleaning and Inspection (Using UCSF Chimera or PyMOL):

    • Rationale: PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with docking simulations.

    • Load the PDB file into a molecular visualization program.

    • Remove all water molecules.

    • Remove any co-crystallized ligands or ions that are not part of the protein's catalytic machinery. For 1B41, this would involve removing the Fasciculin-II toxin.

    • Inspect the protein for missing residues or atoms. If significant portions are missing, consider using a different crystal structure or homology modeling.

  • Protonation and Charge Assignment (Using AutoDockTools):

    • Rationale: The protonation state of amino acid residues can significantly impact ligand binding. Correctly assigning charges is crucial for accurate electrostatic calculations.

    • Load the cleaned PDB file into AutoDockTools (ADT).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges, which are essential for the AutoDock scoring function.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock.

Chapter 3: Ligand Preparation

Proper preparation of the small molecules (ligands) is as critical as preparing the protein target. This involves generating 2D and 3D structures and assigning correct chemical properties.

Experimental Protocol: Ligand Preparation
  • 2D Structure Generation:

    • Rationale: A 2D representation is the starting point for generating a 3D conformer.

    • Use a chemical drawing tool such as ChemDraw or the free MarvinSketch to draw the 5-phenoxy-1H-indole derivatives.

    • Save the structures in a standard format like SDF or MOL.

  • 3D Structure Generation and Energy Minimization:

    • Rationale: A low-energy 3D conformation is necessary for accurate docking.

    • Use a program like Open Babel or the ligand preparation tools within Schrödinger Maestro or MOE to convert the 2D structures to 3D.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to find a stable, low-energy conformation.

  • Charge and Torsion Angle Assignment (Using AutoDockTools):

    • Rationale: Similar to the protein, the ligand needs to be in the PDBQT format for AutoDock.

    • Load the energy-minimized 3D structure into ADT.

    • Compute Gasteiger charges.

    • Define the rotatable bonds. This allows for ligand flexibility during the docking simulation.

    • Save the final ligand structure in the PDBQT format.

Chapter 4: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy or score.[12]

Molecular_Docking_Workflow Prep_Protein Prepared Protein (PDBQT) Define_Grid Define Grid Box (Active Site Definition) Prep_Protein->Define_Grid Prep_Ligand Prepared Ligand (PDBQT) Run_AutoDock Run AutoDock (Docking Simulation) Prep_Ligand->Run_AutoDock Run_AutoGrid Run AutoGrid Define_Grid->Run_AutoGrid Grid_Maps Generate Grid Maps Run_AutoGrid->Grid_Maps Grid_Maps->Run_AutoDock Analyze_Results Analyze Results (Binding Energy & Pose) Run_AutoDock->Analyze_Results Visualization Visualize Interaction Analyze_Results->Visualization

Caption: The molecular docking workflow using AutoDock.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[13]

  • Grid Box Definition:

    • Rationale: The grid box defines the search space for the docking algorithm, typically encompassing the active site of the protein.

    • In AutoDockTools, load the prepared protein PDBQT file.

    • Open the "Grid Box" dialog.

    • Center the grid box on the active site of the protein. For AChE, this would be the catalytic triad (Ser203, His447, Glu334).

    • Adjust the dimensions of the grid box to be large enough to accommodate the 5-phenoxy-1H-indole ligands.

  • Configuration File Preparation:

    • Rationale: The configuration file provides the necessary input parameters for AutoDock Vina.

    • Create a text file (e.g., conf.txt) and specify the following:

      • receptor = protein.pdbqt

      • ligand = ligand.pdbqt

      • The coordinates of the grid box center (center_x, center_y, center_z).

      • The dimensions of the grid box (size_x, size_y, size_z).

      • out = results.pdbqt (the output file for the docked poses).

  • Running the Docking Simulation:

    • Rationale: This step executes the docking algorithm to predict the binding poses and affinities.

    • Open a command-line terminal.

    • Execute the following command: vina --config conf.txt --log results.log

  • Analysis of Results:

    • Rationale: The output files contain the predicted binding affinities and the 3D coordinates of the docked poses.

    • The results.log file will contain a table of the binding affinities (in kcal/mol) for the top predicted poses. Lower binding affinities indicate stronger predicted binding.

    • The results.pdbqt file can be loaded into a molecular visualization program to analyze the binding pose and interactions with the protein's active site residues.

Data Presentation: Example Docking Results
Compound ID5-Phenoxy-1H-Indole DerivativePredicted Binding Affinity (kcal/mol) vs. AChE
PI-01Unsubstituted-8.5
PI-024'-Fluoro-9.2
PI-034'-Methoxy-8.9
PI-043'-Chloro-9.5

Chapter 5: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8][14][15][16]

QSAR_Workflow Dataset Dataset of Compounds (Structures & Known Activities) Descriptor_Calc Molecular Descriptor Calculation (2D/3D Descriptors) Dataset->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Feature_Selection Feature Selection Data_Split->Feature_Selection Model_Building Model Building (e.g., MLR, SVM, RF) Feature_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Predictive_Model Final Predictive Model Model_Validation->Predictive_Model

Caption: A typical workflow for developing a QSAR model.

Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Rationale: A high-quality dataset is the foundation of a predictive QSAR model.

    • Compile a dataset of 5-phenoxy-1H-indole derivatives with experimentally determined biological activity (e.g., IC50 values for AChE inhibition).

    • Ensure the data is consistent and covers a reasonable range of activity.

  • Molecular Descriptor Calculation:

    • Rationale: Molecular descriptors are numerical representations of a molecule's properties.

    • Use software like PaDEL-Descriptor or RDKit to calculate a wide range of descriptors (e.g., topological, electronic, constitutional).

  • Data Splitting:

    • Rationale: The dataset is split to train the model and then to independently test its predictive power.

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Building and Validation:

    • Rationale: A statistical method is used to build a mathematical equation linking the descriptors to the biological activity. The model's robustness and predictive ability must be rigorously validated.

    • Use a statistical software package (e.g., R, Python with scikit-learn) to build a model using techniques like Multiple Linear Regression (MLR) or Random Forest (RF).

    • Validate the model using internal validation (cross-validation on the training set) and external validation (predicting the activity of the test set). Key statistical parameters to evaluate the model include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE).

Chapter 6: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target.

Experimental Protocol: Structure-Based Pharmacophore Modeling with LigandScout
  • Load Protein-Ligand Complex:

    • Rationale: A high-resolution crystal structure of a protein with a bound ligand is the ideal starting point for generating a structure-based pharmacophore.[17]

    • Open LigandScout and load the PDB file of the target protein with a known active ligand.

  • Generate Pharmacophore Model:

    • Rationale: LigandScout automatically identifies the key interactions between the ligand and the protein and represents them as pharmacophoric features.

    • The software will generate a 3D model with features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Refine and Validate the Model:

    • Rationale: The automatically generated model may need refinement based on known structure-activity relationship (SAR) data.

    • Use the refined pharmacophore model to screen a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

Chapter 7: ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining a compound's drug-likeness and potential for success in clinical trials.[18]

In Silico ADMET Prediction
  • Rationale: Early prediction of ADMET properties can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles, saving significant time and resources.

  • There are numerous free, web-based tools available for ADMET prediction, such as:

    • admetSAR: Predicts a wide range of ADMET properties, including blood-brain barrier (BBB) penetration, human intestinal absorption, and carcinogenicity.[19]

    • ADMETlab 3.0: A comprehensive platform for predicting a large number of ADMET endpoints.[20]

    • ADMET-AI: A web interface for predicting ADMET properties using machine learning models.[21]

Data Presentation: Example ADMET Predictions for PI-02
PropertyPredicted ValueInterpretation
Blood-Brain Barrier PenetrationHighLikely to cross the BBB and reach CNS targets.
Human Intestinal AbsorptionHighWell-absorbed orally.
CYP2D6 InhibitorNoLow risk of drug-drug interactions.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Conclusion: From In Silico Hits to Preclinical Candidates

This technical guide has provided a comprehensive overview of the key in silico methodologies for predicting the bioactivity of 5-phenoxy-1H-indole derivatives. By integrating molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can build a detailed profile of their compounds' potential therapeutic efficacy and liabilities. It is crucial to remember that in silico predictions are not a replacement for experimental validation. Instead, they serve as a powerful tool to guide and prioritize experimental efforts, ultimately accelerating the journey from a promising chemical scaffold to a life-changing therapeutic. The iterative application of these computational techniques, combined with sound scientific judgment, will undoubtedly pave the way for the discovery of novel and effective treatments for neurodegenerative and other diseases.

References

  • Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385.
  • (Reference not directly cited in the text, but provides context on QSAR and molecular docking of indole deriv
  • (Reference not directly cited in the text, but provides context on QSAR of indole deriv
  • (Reference not directly cited in the text, but provides context on molecular docking and 3D-QSAR of indole inhibitors)
  • Laivut, S., Jarusintanakorn, S., & Sripha, K. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals, 16(3), 355. [Link]

  • (Reference not directly cited in the text, but provides context on blood-brain barrier permeability)
  • RCSB Protein Data Bank. (n.d.). 1EEA: Acetylcholinesterase. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1EEA: Acetylcholinesterase. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1QTI: Acetylcholinesterase (E.C.3.1.1.7). Retrieved from [Link]

  • Discovery of novel coumarin triazolyl and phenoxyphenyl triazolyl derivatives targeting amyloid beta aggregation-mediated oxidative stress and neuroinflammation for enhanced neuroprotection. (2024). PMC. [Link]

  • (Reference not directly cited in the text, but provides a tutorial on molecular docking)
  • RCSB Protein Data Bank. (n.d.). 2LFM: A partially folded structure of amyloid-beta(1 40) in an aqueous environment. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • (Reference not directly cited in the text, but provides context on machine learning for BBB prediction)
  • (Reference not directly cited in the text, but provides a tutorial on molecular docking with AutoDock Vina)
  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • PDB-101. (n.d.). Molecule of the Month: Acetylcholinesterase. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides a tutorial on molecular docking)
  • (Reference not directly cited in the text, but provides a tutorial on cre
  • Laivut, S., Jarusintanakorn, S., & Sripha, K. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. PubMed. [Link]

  • (Reference not directly cited in the text, but provides a tutorial on ligand-based pharmacophore modeling)
  • admetSAR. (n.d.). Retrieved from [Link]

  • (Reference not directly cited in the text, but provides an evalu
  • (Reference not directly cited in the text, but provides a tutorial on pharmacophore modeling and molecular docking)
  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Quantitative Structure–Activity Relationship (QSAR) modeling in drug discovery and development: Principles, methods, and applications – A comprehensive review. (2024). RJ Wave. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14.
  • RCSB Protein Data Bank. (n.d.). 1B41: HUMAN ACETYLCHOLINESTERASE COMPLEXED WITH FASCICULIN-II, GLYCOSYLATED PROTEIN. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

  • QSAR Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1IYT: Solution structure of the Alzheimer's disease amyloid beta-peptide (1-42). Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1HZ3: ALZHEIMER'S DISEASE AMYLOID-BETA PEPTIDE (RESIDUES 10-35). Retrieved from [Link]

  • QSAR models. (n.d.). ProtoQSAR. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on autom
  • RCSB Protein Data Bank. (n.d.). 6SZF: Solution structure of the amyloid beta-peptide (1-42). Retrieved from [Link]

  • (Reference not directly cited in the text, but provides a tutorial on ligand-based pharmacophore modeling)
  • (Reference not directly cited in the text, but provides the LigandScout user manual)
  • (Reference not directly cited in the text, but provides inform
  • (Reference not directly cited in the text, but provides context on multi-target ligands for neurodegener
  • (Reference not directly cited in the text, but provides context on prioritizing drug targets for neurodegener
  • RCSB Protein Data Bank. (n.d.). 9B4O: Alzheimer's Tau Paired Helical Filaments. Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on neuroprotective potential of indole-based compounds)
  • (Reference not directly cited in the text, but provides context on targeted protein degradation for neurodegener
  • RCSB Protein Data Bank. (n.d.). 1AML: THE ALZHEIMER`S DISEASE AMYLOID A4 PEPTIDE (RESIDUES 1-40). Retrieved from [Link]

  • (Reference not directly cited in the text, but provides context on the therapeutic activity of plant deriv
  • A manifold implications of indole and its derivatives: A brief Review. (2016).
  • (Reference not directly cited in the text, but provides a review on the synthesis of medicinally important indole deriv
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. (n.d.). JOCPR.
  • (Reference not directly cited in the text, but provides a review on the biological activity of indole deriv
  • (Reference not directly cited in the text, but provides context on indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide deriv

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Fischer Indole Synthesis of 5-Phenoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 5-phenoxy-1H-indole via the Fischer indole synthesis. The indole scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-phenoxy-1H-indole via the Fischer indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The phenoxy substituent at the 5-position offers a valuable handle for further functionalization, making this a key intermediate in drug discovery programs.

This protocol details the synthesis from (4-phenoxyphenyl)hydrazine and an appropriate carbonyl precursor, utilizing polyphosphoric acid (PPA) as the acid catalyst. The causality behind experimental choices, safety considerations, and detailed procedural steps are explained to ensure reliable and reproducible results.

The Fischer Indole Synthesis: Mechanism and Strategy

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction that produces the aromatic indole heterocycle from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[3][4] The reaction is catalyzed by a variety of Brønsted or Lewis acids, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), and p-toluenesulfonic acid (p-TSA).[3][4] PPA is often favored in industrial and lab-scale syntheses due to its efficacy and relatively low cost.[5]

The synthesis proceeds through a well-established mechanism:

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone. This step can be performed separately or in situ.

  • Tautomerization: The phenylhydrazone tautomerizes to its corresponding enamine isomer.

  • [6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a key[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[3][6][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring.[3]

  • Cyclization & Aromatization: The intermediate cyclizes and, following the elimination of an ammonia molecule, undergoes aromatization to yield the energetically favorable indole ring system.[3][4]

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement cluster_3 Step 4: Cyclization & Aromatization Arylhydrazine (4-phenoxyphenyl)hydrazine + Carbonyl Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Enamine Enamine Intermediate Diimine Di-imine Intermediate Aminal Cyclized Aminal Indole 5-phenoxy-1H-indole (Final Product) Aminal->Indole - NH₃

Figure 1. The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5-phenoxy-1H-indole

This protocol is divided into two main stages: the formation of the key (4-phenoxyphenyl)hydrazone intermediate and its subsequent acid-catalyzed cyclization. For the synthesis of an indole unsubstituted at the C2 and C3 positions, acetaldehyde or a protected equivalent is required. This protocol will generate the required hydrazone in situ from (4-phenoxyphenyl)hydrazine hydrochloride and pyruvic acid, followed by decarboxylation during the cyclization step to yield the target compound.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
1-(4-Phenoxyphenyl)hydrazine hydrochloride≥98%Sigma-Aldrich60481-02-9Key starting material.[8]
Pyruvic acid98%Sigma-Aldrich127-17-3Carbonyl source.
Polyphosphoric acid (PPA)115% assaySigma-Aldrich8017-16-1Acid catalyst and reaction medium.
TolueneAnhydrous, ≥99.8%Major Supplier108-88-3Reaction solvent.
Ethyl acetate (EtOAc)ACS GradeMajor Supplier141-78-6Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution---For neutralization.
Brine (Saturated NaCl solution)---For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Major Supplier7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshMajor Supplier7631-86-9For column chromatography.

2.2 Step-by-Step Procedure

Part A & B: In Situ Hydrazone Formation and Cyclization

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 100 g). Begin stirring and heat the PPA to 70-80°C in an oil bath. The high viscosity of PPA necessitates robust mechanical stirring.

  • Addition of Reactants: In a separate beaker, weigh 1-(4-phenoxyphenyl)hydrazine hydrochloride (5.0 g, 21.1 mmol) and pyruvic acid (1.86 g, 21.1 mmol).

  • Carefully add the mixture of the hydrazine salt and pyruvic acid to the hot, stirring PPA in portions over 15 minutes. An initial effervescence (HCl gas) may be observed.

  • Add toluene (50 mL) to the reaction mixture. Toluene serves as a co-solvent to improve mixing and heat transfer.[5]

  • Cyclization Reaction: Increase the temperature of the oil bath to 95-100°C and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC), remove the oil bath and allow the mixture to cool to approximately 70°C.

    • Caution: Perform the next step in a well-ventilated fume hood. Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. PPA reacts exothermically with water.

    • Transfer the resulting suspension to a 1 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL) until effervescence ceases, and finally with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc) to isolate the pure 5-phenoxy-1H-indole.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

2.3 Quantitative Summary

ParameterValue
1-(4-Phenoxyphenyl)hydrazine hydrochloride5.0 g (21.1 mmol, 1.0 equiv)
Pyruvic acid1.86 g (21.1 mmol, 1.0 equiv)
Polyphosphoric acid (PPA)~100 g
Toluene50 mL
Reaction Temperature95-100 °C
Reaction Time2-4 hours
Expected Yield 60-75%
Appearance Off-white to pale yellow solid
Experimental Workflow

The overall process from starting materials to the purified product is summarized in the following workflow diagram.

Workflow Start Reagents: - (4-phenoxyphenyl)hydrazine HCl - Pyruvic Acid - PPA / Toluene Reaction Fischer Indole Synthesis (In situ hydrazone formation & cyclization at 95-100°C) Start->Reaction Quench Quench with Ice Water Reaction->Quench Extract Extraction with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure 5-phenoxy-1H-indole Purify->Product

Figure 2. Overall experimental workflow for the synthesis.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any of the reagents.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic. It causes severe skin burns and eye damage. Handle only in a chemical fume hood. The quenching process is highly exothermic and should be done slowly and with caution.

  • Hydrazine Derivatives: (4-Phenoxyphenyl)hydrazine hydrochloride is harmful if swallowed and can cause serious eye damage.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Organic Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources. Use in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization of 5-phenoxy-1H-indole

The identity and purity of the synthesized 5-phenoxy-1H-indole should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the indole ring protons and the phenoxy group protons. The NH proton typically appears as a broad singlet downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, corresponding to the chemical formula C₁₄H₁₁NO.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid product.

This detailed protocol provides a robust and reproducible method for the synthesis of 5-phenoxy-1H-indole, a valuable building block for research and development in medicinal chemistry.

References

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). Benchchem.
  • Fischer indole synthesis. Wikipedia. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

  • An Eco-Friendly Industrial Fischer Indole Cyclization Process. (2018). ACS Publications. [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

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Application

Application Note: In Vitro Anticancer Screening of 5-Phenoxy-1H-Indole Derivatives via MTT Colorimetric Assay

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Pharmacological Rationale The indole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Rationale

The indole scaffold is a "privileged structure" in oncology drug discovery, frequently serving as the core pharmacophore for agents targeting critical cellular proliferation pathways. Recent structural optimizations have demonstrated that introducing a phenoxy group at the 5-position of the 1H-indole ring significantly alters the molecule's electronic distribution and lipophilicity. This modification enhances the binding affinity of 5-phenoxy-1H-indole derivatives to the hydrophobic pockets of key oncogenic targets, such as the colchicine-binding site of β -tubulin and the Epidermal Growth Factor Receptor (EGFR)[1][2].

When these derivatives successfully penetrate the cell membrane and engage their targets, they disrupt microtubule dynamics or kinase signaling cascades, ultimately inducing G2/M cell cycle arrest and mitochondrial-mediated apoptosis[3]. To accurately quantify the antiproliferative efficacy of these novel synthesized libraries, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput, reliable in vitro screening[4].

Mechanism of Cytotoxicity

Understanding the biological cascade triggered by 5-phenoxy-1H-indoles is critical for interpreting phenotypic assay results. The diagram below illustrates the canonical pathway from target engagement to cellular death.

MOA A 5-Phenoxy-1H-Indole Derivatives B Binding to Tubulin Colchicine Site A->B Target Engagement C Inhibition of Tubulin Polymerization B->C Structural Alteration D G2/M Phase Cell Cycle Arrest C->D Mitotic Spindle Failure E Mitochondrial Apoptosis (Caspase Activation) D->E Prolonged Arrest

Figure 1: Mechanism of action for indole-based tubulin polymerization inhibitors leading to apoptosis.

The Self-Validating Assay System: Design & Causality

A robust MTT assay is not merely a sequence of reagent additions; it is a self-validating system. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are rapidly degraded upon cell death, formazan production is directly proportional to the viable cell number.

To ensure the integrity of the data, the experimental design must incorporate the following internal controls:

  • Media Blank (No Cells): Accounts for background absorbance from the culture media and MTT reagent itself.

  • Vehicle Control (Cells + 0.1% DMSO): Establishes the 100% viability baseline. Causality: 5-phenoxy-1H-indoles are highly hydrophobic and require DMSO for solubilization. However, DMSO concentrations >0.1% v/v can induce solvent-mediated membrane toxicity, artificially inflating the compound's apparent cytotoxicity.

  • Positive Control (e.g., Tamoxifen or Doxorubicin): Validates the assay's sensitivity and the cell line's expected phenotypic response[4].

Materials and Reagents

  • Cell Lines: ER- α -positive breast cancer (MCF-7, T47D), Triple-negative breast cancer (MDA-MB-231), and Lung carcinoma (A549)[4].

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 5-phenoxy-1H-indole derivatives synthesized and purified to >95% (verified via HPLC/NMR).

  • Reagents: MTT powder (Sigma-Aldrich, 5 mg/mL in PBS, sterile filtered), Dimethyl Sulfoxide (DMSO, cell culture grade).

  • Consumables: 96-well flat-bottom tissue culture plates.

Step-by-Step Experimental Protocol

Phase I: Cell Seeding and Adhesion
  • Harvesting: Detach logarithmically growing cells using 0.25% Trypsin-EDTA. Neutralize with complete media and centrifuge at 1200 rpm for 5 minutes.

  • Counting & Dilution: Resuspend the cell pellet and perform a trypan blue exclusion count. Adjust the concentration to 5×104 cells/mL.

  • Plating: Dispense 100 μ L of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Causality (Seeding Density): 5,000 cells/well ensures that the cells remain in the exponential growth phase at the end of the 72-hour assay. Overconfluence triggers contact inhibition, altering cellular metabolism and yielding false drug resistance profiles.

  • Mitigating the Edge Effect: Fill the 36 perimeter wells with 100 μ L of sterile PBS.

    • Causality: Perimeter wells are highly susceptible to evaporation during prolonged incubation. Evaporation concentrates the media salts and nutrients, stressing the cells and causing artifactual variance in viability readings. PBS acts as a thermal and humidity buffer.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO 2​ atmosphere for 24 hours to allow for cell adherence and recovery from trypsinization stress.

Phase II: Compound Treatment
  • Stock Preparation: Dissolve the 5-phenoxy-1H-indole derivatives in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a working concentration series (e.g., 0.1, 1, 5, 10, 30, 50, and 100 μ M) in complete culture media[4]. Ensure the final DMSO concentration in these dilutions never exceeds 0.1% v/v.

  • Dosing: Aspirate the old media from the 96-well plate and gently add 100 μ L of the drug-containing media to the respective wells (in triplicate). Include vehicle controls and positive controls.

  • Exposure: Incubate for 48 to 72 hours.

Phase III: MTT Conversion and Solubilization
  • MTT Addition: Add 20 μ L of the MTT solution (5 mg/mL) directly to each well containing the 100 μ L of media.

  • Incubation: Return the plate to the incubator for exactly 4 hours.

    • Causality: This 4-hour window allows viable cells to internalize the MTT and allows mitochondrial succinate dehydrogenase to reduce it into insoluble intracellular purple formazan crystals.

  • Media Removal: Carefully invert the plate or use a multi-channel aspirator to remove the media without disturbing the formazan crystals anchored to the bottom of the wells.

  • Solubilization: Add 150 μ L of 100% DMSO to each well. Place the plate on an orbital shaker at 150 rpm for 15 minutes protected from light.

    • Causality: Formazan is impermeable to cell membranes and insoluble in aqueous media. DMSO lyses the cells and completely dissolves the crystals, creating a homogenous purple solution necessary for accurate spectrophotometric quantification.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cell debris or plate imperfections.

Workflow Visualization

MTT_Workflow S1 1. Cell Seeding (96-well plate) S2 2. Adherence (24h Incubation) S1->S2 S3 3. Drug Treatment (Indole Derivatives) S2->S3 S4 4. Exposure (48h-72h) S3->S4 S5 5. MTT Addition (4h Incubation) S4->S5 S6 6. Solubilization (DMSO addition) S5->S6 S7 7. Absorbance (OD 570 nm) S6->S7

Figure 2: Sequential workflow of the MTT cell viability assay in a 96-well microplate format.

Data Analysis & Interpretation

Calculate the percentage of cell viability using the following formula:

% Viability=(ODvehicle​−ODblank​ODtreated​−ODblank​​)×100

Plot the % Viability (y-axis) against the log10​ of the compound concentration (x-axis). Utilize non-linear regression analysis (e.g., GraphPad Prism, four-parameter logistic curve) to interpolate the IC50​ value—the concentration of the 5-phenoxy-1H-indole derivative required to inhibit cell growth by 50%.

Representative Quantitative Data

Below is a synthesized data table representing typical IC50​ profiles for halogenated and non-halogenated 5-phenoxy-1H-indole derivatives across various cancer cell lines, demonstrating structure-activity relationships (SAR)[4][5].

Compound IDSubstitution (Indole Ring)MCF-7 (Breast, ER+) IC50​ ( μ M)MDA-MB-231 (Breast, TNBC) IC50​ ( μ M)A549 (Lung) IC50​ ( μ M)HEK-293 (Normal) IC50​ ( μ M)
Indole-Ref None (Unsubstituted) >100 >100 >100 >100
5-PhO-Ind-1 5-Phenoxy 45.2±2.1 62.4±3.5 85.1±4.2 >100
5-PhO-Ind-2 5-Phenoxy, 2-Trifluoromethyl 12.4±1.0 18.7±1.4 42.3±2.8 88.5±5.1
5-PhO-Ind-3 5-(4-Fluorophenoxy) 8.1±0.6 11.2±0.9 31.6±1.5 >100
Tamoxifen Positive Control 14.5±1.2 28.3±2.1 N/A 45.2±3.0

Data Interpretation Note: The introduction of electron-withdrawing groups (e.g., Fluorine) on the phenoxy moiety (Compound 5-PhO-Ind-3) significantly enhances the cytotoxic profile against ER- α -positive breast cancer cells compared to the unsubstituted analog, while maintaining a high therapeutic index (low toxicity in HEK-293 normal cells)[4][5].

Troubleshooting Guide

  • High Background Absorbance in Blank Wells:

    • Cause: Phenol red in the culture media can interfere with absorbance readings, or MTT reagent has spontaneously reduced due to light exposure.

    • Solution: Use phenol red-free media for the assay phase. Store MTT aliquots in the dark at -20°C.

  • Precipitation of Test Compounds:

    • Cause: 5-phenoxy-1H-indoles are highly lipophilic and may crash out of solution when the DMSO stock is diluted into the aqueous culture media.

    • Solution: Warm the media to 37°C prior to dilution. If precipitation persists, synthesize a salt derivative of the compound or utilize a biocompatible surfactant (e.g., Tween-80 at <0.05% ).

  • Inconsistent Replicates (High Standard Deviation):

    • Cause: Uneven cell seeding or disruption of formazan crystals during media aspiration.

    • Solution: Ensure thorough trituration of the cell suspension before plating. Use a multichannel pipette at a 45-degree angle against the well wall when removing media to avoid vacuuming the crystals.

References

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. URL:[Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed Central (PMC). URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Semantic Scholar. URL:[Link]

Sources

Method

Application Note: Evaluating the Antimicrobial Efficacy of 5-Phenoxy-1H-Indole Analogs via Broth Microdilution (MIC) Assay

Introduction & Scientific Background Indole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

Indole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including potent antibacterial and antifungal activities[1]. The rapid global emergence of multidrug-resistant (MDR) pathogens—particularly the ESKAPE group and extensively drug-resistant Acinetobacter baumannii (XDRAB)—necessitates the urgent development of novel antimicrobial agents[2][3].

Within this chemical space, 5-phenoxy-1H-indole analogs have garnered significant attention. The incorporation of a phenoxy group at the C-5 position substantially enhances the molecule's lipophilicity, a critical physiochemical property required for penetrating complex bacterial envelopes[3]. Furthermore, in silico molecular docking studies suggest that specific indole derivatives exhibit high binding affinities to crucial microbial targets, such as DNA gyrase B (GyrB) in bacteria and 14α-sterol demethylase (CYP51) in fungi[4].

Mechanism of Action (MoA)

The antimicrobial efficacy of indole analogs is highly multifaceted. At inhibitory concentrations, these compounds primarily function by disrupting cellular membrane integrity and inhibiting essential enzymatic pathways required for DNA replication[3][4]. Interestingly, at sub-inhibitory concentrations (e.g., 1/64 of the MIC), certain indole derivatives act as potent antibiofilm agents by downregulating quorum-sensing genes (such as abaI and abaR), thereby preventing biofilm formation and eradicating mature biofilms[2].

MoA cluster_0 Bacterial Targets Indole 5-Phenoxy-1H-Indole Analogs Membrane Cell Membrane Disruption Indole->Membrane Lipophilicity Biofilm Quorum Sensing (abaI/abaR Inhibition) Indole->Biofilm Sub-MIC Enzyme DNA Gyrase / CYP51 Inhibition Indole->Enzyme Binding Outcome Bactericidal / Fungicidal Activity Membrane->Outcome Biofilm->Outcome Enzyme->Outcome

Caption: Hypothesized multi-target antimicrobial mechanisms of 5-phenoxy-1H-indole analogs.

Experimental Design & Causality

To accurately quantify the antimicrobial potency of 5-phenoxy-1H-indole analogs, the Broth Microdilution (BMD) assay is employed. This method determines the Minimum Inhibitory Concentration (MIC)—defined as the lowest concentration of an antimicrobial agent that prevents visible microbial growth after a specific incubation period[5][6].

As a Senior Application Scientist, it is crucial to understand the why behind the protocol's parameters:

  • Medium Selection : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-mandated medium for non-fastidious aerobic bacteria[6][7]. The precise adjustment of divalent cations (Ca²⁺ and Mg²⁺) is critical; fluctuations can artificially alter the susceptibility profiles of certain drugs by interfering with outer membrane binding[3][6].

  • Solvent Constraints : 5-phenoxy-1H-indoles are highly lipophilic and poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is utilized as the primary solvent. However, the final concentration of DMSO in the assay must not exceed 1% v/v. Higher concentrations exhibit intrinsic antibacterial toxicity, which will synergize with the drug and lead to false-positive susceptibility results[6][8].

  • Inoculum Standardization : The starting bacterial inoculum must be strictly standardized to 5×105 CFU/mL[7][9]. An inoculum that is too dense triggers the "inoculum effect," falsely elevating the MIC due to an overwhelming number of targets or secreted degrading enzymes. Conversely, a sparse inoculum may result in falsely low MICs[9].

Detailed Protocol: Broth Microdilution MIC Assay

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[9].

Workflow Prep 1. Compound Preparation (Dissolve in DMSO) Dilution 2. Serial Two-Fold Dilution (in CAMHB medium) Prep->Dilution Inoculation 4. Microplate Inoculation (96-well format) Dilution->Inoculation Inoculum 3. Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) Inoculum->Inoculation Incubation 5. Incubation (35°C for 16-20 hours) Inoculation->Incubation Reading 6. MIC Determination (Lowest conc. with no visible growth) Incubation->Reading

Caption: Step-by-step workflow of the Broth Microdilution MIC assay.

Step 1: Preparation of Antimicrobial Stock and Dilutions
  • Weigh the synthesized 5-phenoxy-1H-indole analog and dissolve it in 100% DMSO to create a master stock solution of 6,400 µg/mL.

  • Perform a serial two-fold dilution of the stock in CAMHB to prepare a 2× working concentration range (e.g., 128 µg/mL down to 0.25 µg/mL) in a separate "mother" plate. Ensure the DMSO concentration does not exceed 2% in this 2× intermediate plate (which will be diluted to ≤1% upon adding the bacterial inoculum)[6][8].

  • Dispense 50 µL of each concentration into the corresponding wells of a sterile, U-bottom 96-well microtiter plate[5][6].

Step 2: Inoculum Preparation
  • Select 3–5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or K. pneumoniae) from a fresh (18-24 hour) Mueller-Hinton Agar (MHA) plate[5][6].

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[7].

  • Dilute this suspension 1:150 in CAMHB to achieve the target intermediate inoculum of 1×106 CFU/mL[6][9].

Step 3: Inoculation and Incubation
  • Add 50 µL of the diluted inoculum to each well containing the 50 µL of the antimicrobial agent. This 1:2 dilution yields a final test volume of 100 µL and the required final bacterial concentration of 5×105 CFU/mL[7][9].

  • Seal the plates with a breathable membrane to prevent evaporation while allowing necessary gas exchange.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16–20 hours[5][7].

Step 4: Reading and Self-Validation (Quality Control)

The assay must operate as a self-validating system. Before reading the test wells, the internal control wells must meet strict criteria to ensure trustworthiness[5][7]:

  • Sterility Control (SC) : Wells containing only CAMHB and DMSO (no bacteria) must remain optically clear. Any turbidity indicates procedural contamination.

  • Growth Control (GC) : Wells containing CAMHB, DMSO, and bacteria (no drug) must exhibit distinct, uniform turbidity. A lack of growth invalidates the entire run, indicating compromised bacterial viability or medium failure[5].

  • Reference Drug Control : A known clinical antibiotic (e.g., Colistin or Ciprofloxacin) tested against QC strains must yield an MIC within the acceptable CLSI reference range[3][7].

  • Endpoint Determination : Using a viewing mirror or spectrophotometer, the MIC is recorded as the lowest concentration of the 5-phenoxy-1H-indole analog that completely inhibits visible bacterial growth[5][7].

Data Presentation: Quantitative MIC Analysis

Below is a representative data summary of MIC values for synthesized 5-phenoxy-1H-indole analogs against a panel of Gram-positive and Gram-negative pathogens.

Compound IDSubstitutionS. aureus ATCC 29213 (µg/mL)B. subtilis ATCC 3020 (µg/mL)E. coli ATCC 25922 (µg/mL)K. pneumoniae Clinical (µg/mL)
Indole-5P-A -H1632>64>64
Indole-5P-B 2-Methyl81664>64
Indole-5P-C 3-Amino241632
Indole-5P-D 7-Fluoro12816
Ciprofloxacin Reference0.250.1250.0150.5
Colistin Reference>64>640.250.5

Analytical Insight: The data demonstrates that halogenated and aminated 5-phenoxy-1H-indole analogs (Compounds C and D) exhibit significantly enhanced broad-spectrum activity compared to the unsubstituted scaffold. Efficacy against Gram-negative strains (E. coli, K. pneumoniae) is generally lower than Gram-positive strains, reflecting the formidable barrier function of the Gram-negative outer membrane[3].

References

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. benthamdirect.com.
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. rsc.org.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. nih.gov.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. mdpi.com.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. nih.gov.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". benchchem.com.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Broth microdilution reference methodology. cgiar.org.

Sources

Application

Application Note: Synthesis and Optimization of 5-Phenoxy-1H-Indole Amides for SAR Studies

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists. Executive Summary The 5-phenoxy-1H-indole scaffold is a "privileged structure" in modern drug discovery, offering a versatile platform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists.

Executive Summary

The 5-phenoxy-1H-indole scaffold is a "privileged structure" in modern drug discovery, offering a versatile platform for exploring hydrophobic binding pockets while maintaining excellent physicochemical properties. Recent high-throughput screening and rational drug design campaigns have identified 5-phenoxyindole derivatives as potent modulators across diverse therapeutic targets. These include aldose reductase (e.g., Lidorestat) , metabolic kinases like PFKFB3 , and neuroprotective pathways involving Amyloid Beta (Aβ) aggregation and Acetylcholinesterase (AChE) inhibition .

This application note details a robust, scalable synthetic workflow for generating libraries of 5-phenoxy-1H-indole amides. It provides mechanistic rationales, self-validating protocols, and baseline Structure-Activity Relationship (SAR) data to guide future hit-to-lead optimization.

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthetic route for SAR library generation, the primary objectives are modularity, functional group tolerance, and late-stage diversification.

  • Core Construction (The Leimgruber-Batcho Approach): We recommend the Leimgruber-Batcho indole synthesis over the traditional Fischer indole cyclization for constructing the 5-phenoxyindole core. Causality: The Fischer route requires heavily acidic conditions (e.g., PPA, ZnCl₂) and elevated temperatures, which risk cleaving the delicate phenoxy ether linkage or inducing unwanted electrophilic aromatic substitutions. Conversely, the Leimgruber-Batcho method operates under mild, neutral-to-basic conditions. It utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert 5-phenoxy-2-nitrotoluene into a stable enamine intermediate, which is subsequently reduced to smoothly yield the indole core .

  • Late-Stage Amide Diversification: For the derivatization of the indole-carboxylic acid intermediate, the EDCI/HOBt coupling system is selected. Causality: Utilizing highly reactive acid chlorides (via SOCl₂ or oxalyl chloride) often leads to competitive N1-acylation of the unprotected indole nitrogen, requiring cumbersome protection/deprotection steps (e.g., Boc or SEM groups) . The EDCI/HOBt system generates a mildly reactive hydroxybenzotriazole ester that is highly selective for primary and secondary amines, perfectly preserving the indole N-H bond—a critical hydrogen-bond donor for target engagement .

Synthetic Workflows

The following diagram illustrates the streamlined, three-stage workflow designed for high-throughput parallel synthesis of the amide library.

G A 5-Phenoxy-2-nitrotoluene B Enamine Formation (DMF-DMA, Pyrrolidine) A->B C Reductive Cyclization (H2, Pd/C) B->C D 5-Phenoxy-1H-indole C->D E Carboxylation D->E F Amide Coupling (EDCI, HOBt, R-NH2) E->F G 5-Phenoxy-1H-indole Amides F->G

Figure 1: General synthetic workflow for 5-phenoxy-1H-indole amide libraries.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) are embedded to ensure intermediate purity before proceeding, preventing the propagation of synthetic failures.

Protocol A: Synthesis of 5-Phenoxy-1H-indole (Core Assembly)

Reference Standard adapted from the synthesis of Lidorestat intermediates.

Step 1: Enamine Formation

  • Charge a dry, argon-flushed round-bottom flask with 5-phenoxy-2-nitrotoluene (1.0 eq, e.g., 10.0 g, 43.6 mmol) and anhydrous DMF (0.5 M).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.0 eq).

    • Causality for Pyrrolidine: Pyrrolidine acts as a nucleophilic catalyst, displacing the dimethylamine in DMF-DMA to form a more reactive pyrrolidinium intermediate, significantly accelerating the condensation with the acidic benzylic protons of the nitrotoluene.

  • Heat the mixture to 110 °C for 2.5 hours.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active) should be completely consumed, replaced by a distinct deep-red/purple enamine spot.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with deionized water (3x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a 1:1 mixture of MeOH/THF (0.2 M).

  • Add 10% Pd/C (10% w/w). Purge the vessel with N₂, then backfill with H₂ (balloon pressure).

  • Stir vigorously at room temperature for 4–6 hours.

  • IPC Validation: LC-MS analysis should indicate the disappearance of the enamine mass and the appearance of the [M+H]⁺ peak corresponding to 5-phenoxy-1H-indole (m/z 210.1).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash chromatography to yield the pure indole core.

Protocol B: Parallel Amide Coupling (Library Generation)

Optimized for 3-substituted or 2-substituted indole carboxylic acids.

  • Activation: In a 20 mL scintillation vial, dissolve 5-phenoxy-1H-indole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (3.0 mL).

  • Add EDCI hydrochloride (1.2 eq) and HOBt (1.05 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-activation allows the formation of the active OBt-ester before the amine is introduced, preventing side reactions between the amine and the coupling reagents.

  • Coupling: In a separate vial, prepare a solution of the target amine (1.05 eq) and Triethylamine (TEA) (1.2 eq) in DCM (2.0 mL).

  • Slowly add the amine solution to the activated acid mixture. Stir at room temperature for 12 hours.

  • Self-Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the biphasic mixture. Wash the organic layer with 1M HCl (to remove unreacted amine and TEA) and brine.

  • Dry over MgSO₄, filter, and concentrate. The crude amides generally precipitate upon trituration with cold diethyl ether, yielding high-purity solids suitable for direct biological assaying.

Biological Evaluation & SAR Analysis

5-Phenoxy-1H-indole amides have demonstrated profound polypharmacology, particularly in neurodegenerative disease models. The dual-target mechanism involves binding to the hydrophobic cleft of Amyloid Beta (Aβ) to prevent fibrillogenesis, while simultaneously blocking the active site (Ser-200) of Acetylcholinesterase (AChE) .

Pathway cluster_0 Biological Targets Ligand 5-Phenoxy-1H-indole Amides Target1 Amyloid Beta (Aβ) Ligand->Target1 Hydrophobic Interaction Target2 Acetylcholinesterase (AChE) Ligand->Target2 H-Bonding via Amide Mech1 Inhibits Aggregation Target1->Mech1 Mech2 Blocks Ser-200 Active Site Target2->Mech2 Outcome Neuroprotective Efficacy Mech1->Outcome Mech2->Outcome

Figure 2: Dual-target neuroprotective mechanism of 5-phenoxyindole amides.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship of select 5-phenoxyindole amide derivatives against Aβ aggregation and antioxidant activity, demonstrating the critical nature of the amide substituent.

Compound IDAmide Substituent (R-Group)Aβ Aggregation IC₅₀ (μM)Antioxidant Activity IC₅₀ (μM)SAR Observation / Causality
Cmpd 4 Methyl amide (-NH-CH₃)3.26175.74Small aliphatic amides are highly potent; 4.3-fold more active than corresponding ester .
Cmpd 5 Sulfonamide (-NH-SO₂-CH₃)3.18N/ASulfonamide bioisostere enhances capacity to prevent Aβ aggregation significantly .
Cmpd 9 Benzyl amide (p-CH₃-C₆H₄)> 15.0> 300.0Large, electron-donating aromatic substituents sterically hinder binding and decrease potency .
Cmpd 10 Benzyl amide (p-F-C₆H₄)~ 21.0~ 97.4High electronegativity of F induces radical generation, increasing antioxidant potency 3-fold over Cmpd 9 .
Cmpd 11 Phenyl amide (-NH-C₆H₅)> 15.0111.07Direct phenyl attachment decreases anti-aggregation but maintains modest antioxidant efficacy .
Control Curcumin (Positive Control)~ 8.50~ 15.20Baseline comparison for neuroprotective assays.

Data Interpretation: The SAR indicates a strict steric limitation within the Aβ binding pocket. Small, polar amide tails (e.g., methyl amide, sulfonamide) are optimal for anti-aggregation activity. Conversely, bulky aromatic amides disrupt the required binding geometry, though specific electronegative substitutions (e.g., para-fluoro) can selectively tune secondary antioxidant properties.

References

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. National Library of Medicine (PMC). URL:[Link]

  • Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase for Treatment of Chronic Diabetic Complications. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Method

Application of 5-Phenoxy-1H-indole in Alzheimer's Disease Research: A Technical Guide for Multi-Target Directed Ligands and 5-HT6 Receptor Antagonists

Scientific Rationale: The 5-Phenoxy-1H-indole Scaffold In the landscape of Alzheimer's disease (AD) drug discovery, the transition from single-target therapies to multi-target directed ligands (MTDLs) has become a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The 5-Phenoxy-1H-indole Scaffold

In the landscape of Alzheimer's disease (AD) drug discovery, the transition from single-target therapies to multi-target directed ligands (MTDLs) has become a critical paradigm. 5-Phenoxy-1H-indole has emerged as a highly versatile, privileged pharmacophore in this domain. Its unique structural topology—combining the flat, aromatic indole core with a flexible, lipophilic phenoxy substitution—enables two distinct, highly efficacious therapeutic pathways in AD research.

Multi-Target Directed Ligands (MTDLs) for Aβ and Oxidative Stress

The indole ring provides an optimal geometric framework for π−π stacking interactions with the hydrophobic residues (e.g., Phe19, Phe20) of the amyloid-beta (Aβ) peptide, effectively disrupting the cross- β -sheet formation required for toxic oligomerization[1]. The addition of the phenoxy group at the 5-position significantly increases the lipophilicity (Log BB) of the scaffold, facilitating passive penetration across the blood-brain barrier (BBB)—a critical pharmacokinetic bottleneck in AD drug development[2]. Recent studies demonstrate that 3-substituted-5-phenoxyindole derivatives act as potent radical scavengers and neuroprotectants, directly mitigating Aβ-induced cytotoxicity[1].

5-HT6 Receptor Antagonism for Cognitive Enhancement

Beyond direct Aβ modulation, 5-phenoxy-1H-indole serves as a foundational synthetic intermediate for highly selective 5-HT6 receptor antagonists[3]. The 5-HT6 receptor is almost exclusively localized in the central nervous system (CNS). By utilizing the 5-phenoxyindole core to mimic the endogenous serotonin structure while introducing steric bulk to lock the receptor in an inactive state, these antagonists block Gs-protein coupling. This antagonism downregulates cAMP production in GABAergic interneurons, subsequently disinhibiting and enhancing cholinergic and glutamatergic neurotransmission in the prefrontal cortex, leading to measurable cognitive improvements in AD models[4].

Quantitative Bioactivity Profiling

The structural modifications of the 5-phenoxy-1H-indole core dictate its specific bioactivity profile. The table below summarizes the quantitative efficacy of key 3-substituted-5-phenoxyindole derivatives evaluated in recent in vitro AD models.

Compound DesignationSubstitution at C3Anti-Aβ Aggregation IC 50​ (μM)Antioxidant IC 50​ (μM)Cell Viability (%)*BBB Penetration (Log BB)
Compound 3 Propyl group> 100> 10063.05 ± 2.70Modest (-0.45)
Compound 5 Methanesulfonamide3.18 ± 0.8728.18 ± 1.40~ 80.00Modest (-0.38)
Compound 8 Complex alkylN/AN/A87.90 ± 3.26Strong (0.12)

*Cell viability measured in SK-N-SH cells against Aβ42-induced cell death. Data synthesized from recent evaluations of phenoxyindole derivatives[1],[2].

Strategic Workflows and Mechanistic Pathways

Workflow Start 5-Phenoxy-1H-indole (Core Scaffold) Path1 MTDL Synthesis (3-Substitution) Start->Path1 EDCI/HOBt Coupling Path2 5-HT6 Antagonist Synthesis (N-Alkylation) Start->Path2 SNAr / Amination Assay1 ThT Fluorescence Assay (Aβ Aggregation) Path1->Assay1 In Vitro Testing Assay2 Radioligand Binding (Receptor Affinity) Path2->Assay2 Target Engagement Outcome1 Neuroprotection & Oxidative Stress Reduction Assay1->Outcome1 Validation Outcome2 Enhanced Cholinergic Transmission Assay2->Outcome2 Validation

Figure 1: Dual-pathway drug discovery workflow of 5-phenoxy-1H-indole in Alzheimer's disease.

Pathway Antagonist 5-Phenoxyindole Derivative (5-HT6 Antagonist) Receptor 5-HT6 Receptor (GPCR) Antagonist->Receptor Blocks Serotonin Binding Gs Gs Protein (Inhibited) Receptor->Gs Prevents Activation cAMP cAMP Production (Decreased) Gs->cAMP Downregulates Adenylyl Cyclase Neurotrans ACh & Glutamate Release (Enhanced) cAMP->Neurotrans Modulates Interneurons Cognition Cognitive Improvement (AD Models) Neurotrans->Cognition Synaptic Plasticity

Figure 2: Mechanistic signaling pathway of 5-HT6 receptor antagonism enhancing cognition.

Validated Experimental Protocols

Protocol 4.1: Synthesis of 3-Substituted-5-phenoxyindole Derivatives

This protocol describes the functionalization of the 5-phenoxy-1H-indole core to generate MTDLs via amide coupling[1].

Causality & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is utilized as a water-soluble carbodiimide to activate the carboxyl group. Hydroxybenzotriazole (HOBt) is strictly required to trap the active O-acylisourea intermediate, preventing racemization and suppressing the formation of inactive N-acylurea byproducts. This ensures high conversion rates to the desired 3-substituted indole[1].

Step-by-Step Procedure:

  • Activation: Dissolve the 5-phenoxyindole-3-carboxylic acid derivative (1.0 mmol), EDCI (1.2 mmol), and HOBt (1.05 mmol) in 3 mL of anhydrous Dichloromethane (DCM). Stir at 0°C for 15 minutes.

  • Coupling: In a separate vial, prepare a solution of the target amine (1.05 mmol) and triethylamine (1.2 mmol) in 2 mL of DCM.

  • Reaction: Slowly add the amine solution to the activated acid mixture dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quenching & Extraction: Dilute the resulting solution with 5 mL of 2N HCl to quench unreacted amines. Extract the organic layer with DCM (2 × 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting carboxylic acid spot validates reaction completion. Post-purification, utilize 1 H NMR and HRMS to confirm the structural integrity and exact mass of the synthesized ligand[5].

Protocol 4.2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Causality & Rationale: Thioflavin T acts as a molecular rotor. In free solution, its rotation dissipates energy non-radiatively. Upon intercalating into the cross- β -sheet structures of aggregated Aβ42, steric hindrance locks the dye into a highly fluorescent planar conformation. This provides a direct, causal, and highly quantifiable readout of Aβ aggregation inhibition by the 5-phenoxyindole derivatives[1].

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve lyophilized Aβ42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize the peptide. Evaporate HFIP and resuspend in DMSO to a 5 mM stock.

  • Assay Mixture: In a black 96-well microplate, combine 10 μM Aβ42, 15 μM ThT, and varying concentrations of the 5-phenoxyindole derivative (0.1 μM to 100 μM) in 50 mM phosphate buffer (pH 7.4, 150 mM NaCl).

  • Incubation: Seal the plate and incubate at 37°C for 48 hours to allow fibril formation.

  • Measurement: Measure fluorescence intensity using a microplate reader (Excitation: 440 nm; Emission: 485 nm).

Self-Validation Checkpoint: The assay must include three critical controls:

  • Positive Control: Aβ42 + ThT (defines 100% aggregation).

  • Negative Control: Buffer + ThT (defines baseline fluorescence).

  • Interference Control: Compound + ThT (without Aβ42) to ensure the indole derivative does not auto-fluoresce or natively quench ThT emission.

Protocol 4.3: Radioligand Binding Assay for 5-HT6 Target Engagement

Causality & Rationale: To confirm that the neurocognitive benefits of the synthesized 5-phenoxyindole derivatives are mediated via 5-HT6 antagonism, target engagement must be quantified. Using [ 125 I]-SB-258,585, a highly selective radioligand for the 5-HT6 receptor, ensures that the displacement observed is strictly mediated by the target receptor and not off-target serotonin receptors (e.g., 5-HT2A)[4].

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HeLa cells stably expressing the human 5-HT6 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Binding Reaction: Incubate 50 μg of membrane protein with 0.2 nM [ 125 I]-SB-258,585 and increasing concentrations of the 5-phenoxyindole test compound (10 −11 to 10 −5 M) in a final volume of 250 μL.

  • Incubation: Incubate the mixture at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter. Calculate the IC 50​ and convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation Checkpoint: Define Non-Specific Binding (NSB) by adding a saturating concentration (10 μM) of an unlabelled reference ligand (e.g., methiothepin). If Total Binding minus NSB is negligible, the membrane preparation or radioligand integrity is compromised and the assay is invalid[4].

References

  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities.Source: NIH / MDPI.
  • N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor.Source: Google Patents.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.Source: MDPI.
  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives (Extended Data).Source: MDPI.
  • N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor (Croatian Patent Translation).Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side product formation in 5-phenoxy-1H-indole synthesis

Welcome to the technical support center for the synthesis of 5-phenoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-phenoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Introduction to the Synthesis of 5-Phenoxy-1H-indole

5-Phenoxy-1H-indole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis can be approached through several key methodologies, each with its own set of advantages and potential challenges. The most common routes include the Fischer indole synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide will delve into the intricacies of each method, with a focus on practical solutions to common problems.

Troubleshooting Guide: Minimizing Side Product Formation

This section addresses specific issues that may arise during the synthesis of 5-phenoxy-1H-indole, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product in Fischer Indole Synthesis

Q: I am attempting the Fischer indole synthesis of 5-phenoxy-1H-indole from 4-phenoxyphenylhydrazine and a suitable carbonyl compound, but I am observing very low yields or no desired product. What could be the issue?

A: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors, particularly when dealing with substituted phenylhydrazines.

Potential Causes and Solutions:

  • Decomposition of the Phenylhydrazone Intermediate: The 4-phenoxyphenylhydrazone intermediate may be unstable under the harsh acidic conditions and high temperatures typically employed in the Fischer indole synthesis. The electron-donating nature of the phenoxy group can make the N-N bond more susceptible to cleavage.[1][2]

    • Solution: Consider a two-step procedure where the hydrazone is pre-formed and purified under milder conditions before the cyclization step. This allows for better control over the reaction. For the cyclization, a systematic screening of acid catalysts (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), zinc chloride) and temperatures is recommended to find a balance between efficient cyclization and minimal degradation.[3]

  • N-N Bond Cleavage as a Competing Pathway: Electron-donating substituents on the phenylhydrazine ring can promote a competing heterolytic cleavage of the N-N bond, which precludes the desired[1][1]-sigmatropic rearrangement necessary for indole formation.[1]

    • Solution: Milder Lewis acids (e.g., ZnCl₂) or Brønsted acids with a higher pKa might favor the desired cyclization pathway over N-N bond cleavage.[2] Careful temperature control is also crucial; start with lower temperatures and gradually increase while monitoring the reaction by TLC.

  • Incomplete Reaction: The reaction may not be reaching the required activation energy for the sigmatropic rearrangement and cyclization.

    • Solution: If using milder conditions to avoid degradation, a longer reaction time might be necessary. Ensure the purity of the 4-phenoxyphenylhydrazine starting material, as impurities can inhibit the reaction.

Issue 2: Formation of Regioisomers in Fischer Indole Synthesis

Q: I am using an unsymmetrical ketone in my Fischer indole synthesis with 4-phenoxyphenylhydrazine and I'm getting a mixture of isomeric indoles. How can I control the regioselectivity?

A: The formation of regioisomers is a well-known challenge in the Fischer indole synthesis when using unsymmetrical ketones. The direction of the cyclization is influenced by both steric and electronic factors.

Potential Causes and Solutions:

  • Lack of Directing Influence: The 4-phenoxy group is in a para position, and therefore does not directly influence the regioselectivity of the cyclization with respect to the ketone. The choice of the enamine intermediate formed from the unsymmetrical ketone dictates the final product.

    • Solution: The choice of acid catalyst can significantly influence the regioselectivity. Stronger acids may favor the formation of the more substituted, thermodynamically more stable enamine, while weaker acids or Lewis acids might favor the less substituted, kinetically formed enamine.[4] Experimenting with different acid catalysts (e.g., PPA vs. PTSA vs. ZnCl₂) is the most effective way to control the regioselectivity.

Issue 3: Competing N-Arylation vs. O-Arylation in Cross-Coupling Reactions

Q: I am trying to synthesize 5-phenoxy-1H-indole via a Buchwald-Hartwig or Ullmann coupling of 5-bromo-1H-indole with phenol, but I am getting a mixture of the desired O-arylated product and the N-arylated isomer. How can I favor O-arylation?

A: The indole nitrogen is nucleophilic and can compete with the phenoxide in cross-coupling reactions, leading to the formation of N-arylindoles as a significant side product.[5][6]

Potential Causes and Solutions:

  • Reaction Conditions Favoring N-Arylation: The choice of catalyst, ligand, base, and solvent can significantly influence the N- versus O-selectivity.

    • Solution for Buchwald-Hartwig Amination:

      • Ligand Choice: Bulky, electron-rich phosphine ligands are often used for N-arylation.[7] To favor O-arylation, consider using ligands that have shown success in C-O bond formation.

      • Base Selection: The choice of base can be critical. Stronger, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.

    • Solution for Ullmann Condensation:

      • Catalyst System: Traditional Ullmann conditions often require high temperatures, which can lead to less selectivity.[8] Modern Ullmann protocols using catalytic amounts of copper salts (e.g., CuI) with specific ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can proceed at lower temperatures and may offer better selectivity.[9]

      • Solvent: High-boiling polar aprotic solvents like DMF or NMP are common, but exploring other solvents might influence the selectivity.[8]

  • Protection of the Indole Nitrogen: The most straightforward way to prevent N-arylation is to protect the indole nitrogen with a suitable protecting group that can be removed later.

    • Solution: Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), tosyl (Ts), or benzyl (Bn). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. For example, a tosyl group can be attached and later removed under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 5-phenoxy-1H-indole for a research-scale synthesis?

A1: For a research-scale synthesis, the Fischer indole synthesis is often a reliable and cost-effective choice, provided the starting 4-phenoxyphenylhydrazine is available or can be synthesized. It is a well-established reaction with a vast body of literature.[3] However, if issues with yield or side products are encountered, a Buchwald-Hartwig amination or Ullmann condensation on a protected 5-bromo-1H-indole can offer a more controlled and often higher-yielding alternative, albeit at a potentially higher cost due to the palladium or copper catalysts and ligands.[7][8]

Q2: How can I synthesize the necessary 4-phenoxyphenylhydrazine for the Fischer indole synthesis?

A2: 4-Phenoxyphenylhydrazine hydrochloride can be synthesized from 4-phenoxyaniline. A common method involves a two-step process:

  • Diazotization: 4-Phenoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the hydrazine using a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite.[10][11][12]

Q3: What are the typical reaction conditions for the Fischer indole synthesis of 5-phenoxy-1H-indole?

A3: Typical conditions involve heating the 4-phenoxyphenylhydrazone (either pre-formed or generated in situ) with an acid catalyst in a suitable solvent.

ParameterTypical Range/ReagentsNotes
Acid Catalyst Polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), Zinc chloride (ZnCl₂), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)PPA often serves as both catalyst and solvent. Lewis acids like ZnCl₂ can sometimes offer milder conditions.[3]
Solvent Toluene, Xylene, Acetic acid, EthanolThe choice of solvent depends on the acid catalyst and the required reaction temperature.
Temperature 80 °C to 180 °CHigher temperatures can promote the reaction but also increase the risk of degradation.[13] Optimization is key.
Reaction Time 1 to 24 hoursMonitored by TLC until the starting material is consumed.

Q4: How can I purify the final 5-phenoxy-1H-indole product?

A4: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxyphenylhydrazine Hydrochloride

Materials:

  • 4-Phenoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve 4-phenoxyaniline (1.0 eq) in a mixture of concentrated HCl and water. Maintain the temperature between 0 and 5 °C. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl, also cooled in an ice bath. Slowly add the diazonium salt solution from the previous step to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation: After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature. The 4-phenoxyphenylhydrazine hydrochloride will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to remove any organic impurities. Dry the product under vacuum.

Protocol 2: Fischer Indole Synthesis of 5-Phenoxy-1H-indole

Materials:

  • 4-Phenoxyphenylhydrazine Hydrochloride

  • Pyruvic acid (or other suitable carbonyl compound)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-phenoxyphenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).

  • Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask. Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Decision Tree for Synthetic Route Selection

SyntheticRouteSelection start Starting Materials Available? fischer 4-Phenoxyphenylhydrazine Available or Synthesizable? start->fischer Yes cross_coupling 5-Halo-1H-indole and Phenol Available? start->cross_coupling No fischer->cross_coupling No fischer_route Pursue Fischer Indole Synthesis fischer->fischer_route Yes buchwald Buchwald-Hartwig Amination cross_coupling->buchwald Palladium Catalyst and Ligands Available ullmann Ullmann Condensation cross_coupling->ullmann Copper Catalyst and Ligands Available TroubleshootingFischer start Low Yield in Fischer Indole Synthesis cause1 Hydrazone Decomposition? start->cause1 cause2 N-N Bond Cleavage? cause1->cause2 No solution1 Two-step procedure: Pre-form and purify hydrazone. Optimize cyclization conditions (milder acid, lower temp). cause1->solution1 Yes cause3 Incomplete Reaction? cause2->cause3 No solution2 Use milder Lewis acids (e.g., ZnCl₂). Careful temperature control. cause2->solution2 Yes solution3 Increase reaction time. Ensure purity of starting materials. cause3->solution3 Yes

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.

Characterization Data for 5-Phenoxy-1H-indole

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (br s, 1H, NH), ~7.6-7.0 (m, 9H, Ar-H), ~6.5 (m, 1H, indole H3).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158, ~152, ~136, ~130, ~128, ~124, ~122, ~120, ~118, ~111, ~103.

  • Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₁NO [M+H]⁺, found.

  • Infrared (IR) (KBr): ν (cm⁻¹) ~3400 (N-H stretch), ~1600, ~1500 (C=C aromatic stretch), ~1240 (C-O stretch).

(Note: The provided spectroscopic data are approximate values based on related structures and should be confirmed by experimental analysis of the synthesized compound.)

References

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. The Royal Society of Chemistry. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. [Link]

  • Novel & improved processes for the preparation of indoline derivatives and its pharmaceutical composition.
  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Process for the preparation of indoles.
  • Preparation method for 4-sulfonamidophenylhydrazine hydrochloride.
  • 5 Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]

  • Ullmann Condensation & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Synthesis and Chemistry of Indole. researchgate.net. [Link]

  • The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • WO 2009/144554 Al. Googleapis.com. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. PMC. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of 4-bromophenylhydrazine hydrochloride.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Xingwei Li. [Link]

  • Indole derivative.
  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. researchgate.net. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal. [Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. pubs.acs.org. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Phenoxy-1H-indole Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 5-phenoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-phenoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and answers to frequently asked questions. 5-Phenoxy-1H-indole is a key structural motif in various pharmacologically active compounds, and its efficient synthesis is critical. This document focuses on the optimization of the most common and effective synthetic routes: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation for C-O bond formation.

Core Synthetic Strategies

The formation of the diaryl ether bond in 5-phenoxy-1H-indole is typically achieved by coupling a 5-haloindole (commonly 5-bromo-1H-indole) with phenol. The two premier methods for this transformation are the Buchwald-Hartwig and Ullmann cross-coupling reactions.

G cluster_start Starting Materials cluster_methods Coupling Methods Indole 5-Bromo-1H-indole Buchwald Buchwald-Hartwig C-O Coupling Indole->Buchwald  Pd Catalyst  Ligand, Base Ullmann Ullmann Condensation Indole->Ullmann  Cu Catalyst  (Ligand), Base Phenol Phenol Phenol->Buchwald  Pd Catalyst  Ligand, Base Phenol->Ullmann  Cu Catalyst  (Ligand), Base Product 5-Phenoxy-1H-indole Buchwald->Product Ullmann->Product

Fig 1. Primary synthetic routes to 5-phenoxy-1H-indole.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in reaction design for the synthesis of 5-phenoxy-1H-indole.

Q1: What are the primary methods for synthesizing 5-phenoxy-1H-indole? The most prevalent and effective methods involve transition metal-catalyzed cross-coupling reactions to form the C-O ether bond. The two main approaches are:

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed reaction between an aryl halide (5-bromo-1H-indole) and an alcohol (phenol). This method is known for its high efficiency and broad functional group tolerance under relatively mild conditions.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a phenol.[3] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with ligands, making it a viable and often more economical alternative.[4][5]

Q2: Should I choose a Buchwald-Hartwig or an Ullmann coupling reaction? The choice depends on available resources, substrate sensitivity, and desired scale.

  • Choose Buchwald-Hartwig if: You require milder reaction conditions, have access to palladium catalysts and specialized phosphine ligands, and are working with sensitive functional groups. The development of advanced catalyst systems has made this reaction very reliable, though often at a higher cost.[1]

  • Choose Ullmann Condensation if: Cost is a primary concern (copper is significantly cheaper than palladium), and your substrates can tolerate slightly higher temperatures. Recent advancements have made copper-catalyzed systems highly effective, often without the need for expensive or air-sensitive ligands.[4][6]

Q3: Is it necessary to protect the indole N-H during the coupling reaction? This is a critical consideration. The indole N-H is acidic and can compete with the phenol as a nucleophile, potentially leading to N-arylation side products.

  • Without Protection: Many modern catalyst systems, particularly certain Buchwald-Hartwig ligand systems, are highly chemoselective and can favor O-arylation even with a free N-H.[7] Running the reaction without a protecting group is more atom-economical and avoids additional synthesis steps.

  • With Protection: If N-arylation is a significant issue, or if the reaction conditions are harsh, protecting the indole nitrogen is advisable. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl).[8] These groups can be removed after the coupling reaction.

Q4: How do I select the optimal catalyst and ligand system?

  • For Buchwald-Hartwig: The choice of ligand is crucial and is highly dependent on the substrates.[9] For C-O couplings, bulky, electron-rich biaryl phosphine ligands are often preferred. A good starting point is to screen a few common ligands like Xantphos, RuPhos, or BrettPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like a G3 or G4 palladacycle.[9]

  • For Ullmann Condensation: While some reactions proceed with copper salts (e.g., CuI) alone, the addition of a ligand often accelerates the reaction and allows for lower temperatures.[5] Simple, inexpensive ligands like 1,10-phenanthroline or L-proline are commonly used and can be very effective.[10]

Q5: What is the role of the base, and which one should I use? The base is critical for deprotonating the phenol to form the active phenoxide nucleophile.

  • Strong Bases: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common.[9][11]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often required, sometimes necessitating higher reaction temperatures.[2][9] Cs₂CO₃ is often a good choice due to its high solubility in many organic solvents.[11] For Ullmann reactions, K₂CO₃ or K₃PO₄ are frequently used.[12]

Q6: Which solvent is most appropriate for my reaction? The solvent must be anhydrous, degassed, and capable of solubilizing the reagents at the reaction temperature.

  • Aprotic Polar Solvents: DMF, DMAc, and NMP are often used in Ullmann reactions but can be difficult to remove.[6]

  • Ethereal Solvents: Dioxane and THF are very common in Buchwald-Hartwig couplings.[9][11]

  • Aromatic Solvents: Toluene and xylene are excellent choices, especially for higher temperature reactions in both Ullmann and Buchwald-Hartwig systems.[11][12] They are generally preferred for ease of removal post-reaction. Chlorinated solvents should be avoided as they can interfere with the palladium catalyst.[11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 5-phenoxy-1H-indole.

G Start Low or No Product Yield Check_Catalyst Is the catalyst active and under an inert atmosphere? Start->Check_Catalyst Check_Reagents Are starting materials & reagents pure, dry, and degassed? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh pre-catalyst. Ensure rigorous inert atmosphere (glovebox, Schlenk line). Check_Catalyst->Sol_Catalyst No Check_Conditions Are temperature, time, and base optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Recrystallize/re-purify starting materials. Use fresh, anhydrous/degassed solvent. Use fresh, finely ground base. Check_Reagents->Sol_Reagents No Success Reaction Optimized Check_Conditions->Success Yes Sol_Conditions Screen temperature range (e.g., 80-140 °C). Increase reaction time. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Check_Conditions->Sol_Conditions No Sol_Catalyst->Start Sol_Reagents->Start Sol_Conditions->Start

Fig 2. Troubleshooting workflow for low reaction yield.
Issue 1: Low or No Yield of 5-Phenoxy-1H-indole

Low conversion is the most common problem and can stem from several factors.[7][13]

  • Possible Cause A: Inactive Catalyst

    • Plausibility: The active Pd(0) or Cu(I) species are sensitive to oxygen.[7] Palladium pre-catalysts may fail to activate properly, or the catalyst may have degraded during storage.

    • Solution:

      • Use Fresh Catalyst: Use a freshly opened bottle of the palladium or copper source. Modern palladacycle pre-catalysts (e.g., G3/G4) are often more reliable than traditional sources like Pd(OAc)₂ as they form the active catalyst more cleanly.[9]

      • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment. Use of a glovebox for weighing and adding catalyst is highly recommended.[7]

  • Possible Cause B: Suboptimal Reaction Conditions

    • Plausibility: C-O couplings can be sensitive to temperature, time, and the choice of base. Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition.[14]

    • Solution:

      • Optimize Temperature: Screen a range of temperatures. For Buchwald-Hartwig, 80-110 °C is common, while Ullmann reactions may require 110-140 °C.[12][15]

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time (e.g., 12 hours), extend it to 24 or 48 hours.

      • Screen Bases: The choice and even physical form of the base can be critical. If a weak base like K₂CO₃ fails, try a stronger one like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a powerful option if compatible with your substrate.[9]

  • Possible Cause C: Poor Reagent Quality

    • Plausibility: Impurities in the 5-bromo-1H-indole or phenol can poison the catalyst. The presence of water or oxygen in the solvent can deactivate the catalyst and reagents.

    • Solution:

      • Verify Starting Material Purity: Confirm the purity of your starting materials by NMR or melting point. Recrystallize or purify via column chromatography if necessary.

      • Use Anhydrous, Degassed Solvents: Use a solvent from a freshly opened bottle or one that has been dried over molecular sieves and thoroughly degassed by sparging with argon or through freeze-pump-thaw cycles.[9]

Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate can complicate purification and lower yields.

  • Side Product A: Hydrodehalogenation of 5-bromo-1H-indole

    • Identification: A major byproduct is identified as 1H-indole.

    • Cause: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be promoted by trace amounts of water or by certain phosphine ligands.[9][16]

    • Solution:

      • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware.

      • Change Ligand/Base Combination: This side reaction is highly dependent on the catalyst system. Screening different ligands can often minimize hydrodehalogenation.[9]

  • Side Product B: Homocoupling of Phenol (Biphenol Formation)

    • Identification: Formation of biphenol or related oxidized species.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate oxidative coupling of the phenoxide intermediate.[17]

    • Solution:

      • Strict Inert Atmosphere: As with low yield issues, ensure the reaction is rigorously protected from oxygen.

      • Control Stoichiometry: Use only a slight excess of phenol (e.g., 1.1-1.2 equivalents). A large excess can favor self-coupling.

Issue 3: Product Degradation or Difficult Purification
  • Plausibility: Indole rings can be sensitive to strongly acidic or oxidative conditions. The final product may also be unstable on silica gel during column chromatography.[18]

  • Solution:

    • Neutral Workup: Ensure the workup procedure is non-acidic. Wash the organic extracts with a mild bicarbonate solution to neutralize any residual acidic species.

    • Minimize Heat and Air Exposure: Concentrate the product solution at reduced pressure without excessive heating. Store the purified product under an inert atmosphere and in a freezer to prevent long-term degradation.

    • Alternative Purification: If the product is degrading on silica gel, consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[18] Alternatively, purification by recrystallization or preparative HPLC may be necessary.

Optimized Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 5-phenoxy-1H-indole.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol uses a modern palladium pre-catalyst for reliable activation and high efficiency.

  • Preparation: To an oven-dried Schlenk tube, add 5-bromo-1H-indole (1.0 equiv.), Cs₂CO₃ (2.0 equiv., finely ground), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Catalyst Loading: In a glovebox, add the palladium source (e.g., RuPhos Pd G3, 2 mol%) to the Schlenk tube. Seal the tube with a septum.

  • Solvent Addition: Outside the glovebox, add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

  • Reagent Addition: Add phenol (1.2 equiv.) via syringe if liquid, or as a solid at the start if solid.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-phenoxy-1H-indole.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a cost-effective method using a common copper catalyst and ligand.

  • Preparation: To an oven-dried Schlenk tube, add CuI (10 mol%), 5-bromo-1H-indole (1.0 equiv.), phenol (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Ligand Addition: Add 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or xylene (to make a ~0.2 M solution).

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the organic layer with aqueous ammonia solution (to remove copper salts), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Comparison of Reaction Conditions

ParameterBuchwald-Hartwig C-O CouplingUllmann CondensationRationale & Key Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Pre-catalystsCuI, Cu₂O, Cu powder (activated)Palladium offers higher turnover numbers and milder conditions but is expensive. Copper is economical but may require higher temperatures.[1][4]
Ligand Biaryl Phosphines (e.g., RuPhos, BrettPhos, XantPhos)N,N-donors (e.g., 1,10-phenanthroline), Amino acids (e.g., L-proline)Ligand choice is critical for Buchwald-Hartwig success. Ullmann reactions can sometimes proceed without ligands, but they often improve yield and reduce temperature.[5][9]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases are often used in Pd-catalysis. Base choice must be compatible with other functional groups on the substrates.[9][12]
Solvent Toluene, Dioxane, THFToluene, Xylene, DMFHigh-boiling, non-coordinating solvents are generally preferred. Solvents must be rigorously dried and degassed.[11][12]
Temperature 80 - 110 °C110 - 140 °CBuchwald-Hartwig reactions generally proceed at lower temperatures than Ullmann condensations.[12][15]
Atmosphere Strict Inert (Ar or N₂)Strict Inert (Ar or N₂)Both catalytic systems are sensitive to oxygen and moisture.[7]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • Beilstein Journals. (2024).
  • Wiley-VCH. (2007). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
  • ResearchGate.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole.
  • Organic Syntheses.
  • Wikipedia.
  • Arkivoc. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • BenchChem.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • BenchChem. (2025). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions.
  • ChemSpider. (2006).
  • SynArchive.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Thermo Fisher Scientific. Ullmann Reaction.
  • BenchChem. (2025). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
  • BenchChem. (2025). Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • National Institutes of Health. (2014).

Sources

Troubleshooting

Preventing tar formation in the synthesis of substituted indoles

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of substituted indoles is a cornerstone of drug development and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of substituted indoles is a cornerstone of drug development and natural product synthesis. However, classical methods—most notably the Fischer indole synthesis—are notoriously plagued by the formation of black, intractable tar.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve clean cyclization, prevent polymerization, and maximize your yields.

Diagnostic Workflow for Tar Formation

When a reaction mixture turns into an intractable tar, systematically evaluating the reaction parameters is critical to identifying the root cause. Use the decision tree below to navigate the most common points of failure.

TroubleshootingTree Start Issue: Black Tar Formation During Indole Synthesis CheckAcid Are you using strong Brønsted acids (e.g., H2SO4)? Start->CheckAcid SwitchAcid Action: Switch to mild Lewis acids (e.g., Fe(OTf)2 or BF3·OEt2) CheckAcid->SwitchAcid Yes CheckTemp Is the reaction temperature > 100°C? CheckAcid->CheckTemp No Success Result: Clean Indole Conversion Minimal Polymerization SwitchAcid->Success LowerTemp Action: Lower temperature and extend reaction time CheckTemp->LowerTemp Yes CheckSubstrate Are starting materials electron-rich or sensitive? CheckTemp->CheckSubstrate No LowerTemp->Success UseProtecting Action: Use protecting groups or alternative synthesis (e.g., Bartoli) CheckSubstrate->UseProtecting Yes UseProtecting->Success

Decision tree for diagnosing and resolving tar formation in indole synthesis.

Troubleshooting & FAQs

Q1: My Fischer indole synthesis yields a black, intractable tar instead of the desired product. What is the mechanistic cause? A1: "Tar" is not a single compound; it is a complex, amorphous mixture of high-molecular-weight polymers and degradation products [2]. In the Fischer indole synthesis, tar formation is typically a consequence of the harsh conditions required to drive the reaction [1]. The primary culprits are:

  • Polymerization: Indoles are highly electron-rich heterocycles. Under strongly acidic conditions (e.g., H₂SO₄, polyphosphoric acid) and high heat, the newly formed indole product can undergo rapid acid-catalyzed oligomerization [2].

  • Degradation of Intermediates: The hydrazone intermediate and its enehydrazine tautomer are highly sensitive. Before the necessary [3,3]-sigmatropic rearrangement completes, these intermediates can degrade or self-condense under strong acid and heat [4].

Q2: How can I modify my catalytic system to prevent this degradation? A2: The most effective strategy is to transition from harsh Brønsted acids to mild Lewis acids. For example, replacing polyphosphoric acid with zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) allows the reaction to proceed under milder conditions[1]. Furthermore, modern methodologies utilize transition-metal catalysts, such as commercially available iron(II) triflate (Fe(OTf)₂), which can facilitate intramolecular cyclizations with significantly reduced tar formation and excellent functional group tolerance [3].

Q3: Are there alternative synthetic methodologies less prone to tarring? A3: Yes. If the classical Fischer route consistently fails due to substrate sensitivity, consider alternative disconnections:

  • Transition-Metal Catalysis: Iron-catalyzed intramolecular C-H amination of azidoacrylates offers a mild, highly efficient route to substituted indoles without relying on harsh acidic conditions [3].

  • Bartoli Indole Synthesis: Ideal for 7-substituted indoles, this method reacts ortho-substituted nitrobenzenes with vinyl Grignard reagents at low temperatures (-40 °C), completely avoiding acid-catalyzed polymerization.

Q4: If a minor amount of tar still forms, what is the best way to isolate the substituted indole? A4: Never attempt direct crystallization from a tarry mixture. Instead, quench the reaction by slowly pouring it into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and halt further polymerization [2]. Perform an initial extraction with ethyl acetate. Before column chromatography, filter the combined organic extracts through a short pad of Celite® or silica gel. This critical step removes fine, insoluble tar particles that would otherwise streak through your column and ruin the separation [2].

Mechanistic Divergence: Product vs. Tar

Understanding competing pathways is essential for rationally optimizing your reaction conditions. The diagram below illustrates how excessive heat and acidity divert the reaction away from the desired sigmatropic rearrangement toward tar formation.

MechanisticPathway Hydrazone Arylhydrazone Intermediate Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine H+ / Heat Degradation Thermal Degradation / Self-Condensation Hydrazone->Degradation Strong Acid / High Heat Sigmatropic [3,3]-Sigmatropic Rearrangement (Desired) Enehydrazine->Sigmatropic Mild Acid / Controlled Temp Polymerization Acid-Catalyzed Oligomerization Enehydrazine->Polymerization Excessive Lewis/Brønsted Acid Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Cyclic Aminal Diimine->Aminal Indole Substituted Indole (Product) Aminal->Indole -NH3 Indole->Polymerization Electron-rich nucleus + Acid Tar Intractable Tar (Byproduct) Degradation->Tar Polymerization->Tar

Mechanistic divergence showing pathways to indole cyclization versus tar formation.

Quantitative Comparison of Reaction Conditions

To assist in selecting the optimal synthetic route, the following table summarizes the typical parameters and outcomes for various indole synthesis strategies.

Synthesis MethodTypical CatalystTemperatureTar PropensityTypical YieldPrimary Advantage
Classical Fischer H₂SO₄, PPA, HCl100–150 °CHigh 30–60%Low cost, simple starting materials.
Mild Lewis Acid Fischer BF₃·OEt₂, ZnCl₂60–80 °CModerate 60–85%Better tolerance for sensitive functional groups.
Fe-Catalyzed C-H Amination Fe(OTf)₂ (30 mol%)80 °C (in THF)Low 75–95%Avoids strong acids; highly selective [3].
Bartoli Synthesis Vinyl Grignard-40 °CVery Low 40–70%Excellent for sterically hindered 7-substituted indoles.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why the action prevents tar formation.

Protocol A: Mild Iron(II) Triflate-Catalyzed Indole Synthesis

This modern approach avoids the harsh acids of the Fischer synthesis, utilizing an intramolecular C-H amination strategy [3].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the starting aryl azidoacrylate (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Causality: THF is identified as the optimal solvent for stabilizing the iron catalyst and preventing side reactions [3].

  • Catalyst Addition: Add commercially available iron(II) triflate (Fe(OTf)₂) at a 30 mol% loading.

    • Causality: Fe(OTf)₂ is an inexpensive, robust Lewis acid that activates the azide without triggering the polymerization pathways common with Brønsted acids [3].

  • Controlled Heating: Heat the reaction mixture to 80 °C. Monitor the reaction strictly via TLC (Thin Layer Chromatography) every 30 minutes.

    • Causality: Continuous monitoring prevents over-reaction. Once the starting material is consumed, further heating only increases the risk of product degradation.

  • Quenching: Upon completion, cool the flask immediately to room temperature and filter the mixture through a short pad of silica gel, washing with ethyl acetate.

    • Causality: Rapid removal of the metal catalyst prevents late-stage oligomerization during solvent evaporation.

  • Concentration: Concentrate under reduced pressure and purify via standard flash column chromatography.

Protocol B: Tarry Mixture Remediation and Product Isolation

Use this protocol if you are forced to use classical Fischer conditions and encounter tar [2].

  • Neutralization: Cool the completed reaction mixture to 0 °C. Slowly pour the mixture into a vigorously stirred beaker of ice-water containing saturated NaHCO₃.

    • Causality: Neutralizing the acid catalyst immediately halts the acid-catalyzed polymerization of the electron-rich indole ring [2].

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate. Do not shake violently to avoid intractable emulsions caused by polymeric byproducts.

  • Pre-Filtration (Critical Step): Filter the combined organic layers through a 2-inch plug of Celite® layered on top of silica gel in a sintered glass funnel. Wash with an additional 50 mL of solvent.

    • Causality: The Celite/silica pad traps high-molecular-weight, amorphous tar particles that are partially soluble in the organic phase, preventing them from contaminating the final purification step [2].

  • Drying & Purification: Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via gradient column chromatography (e.g., Hexanes to Hexanes/Ethyl Acetate).

References

  • Preventing tar and polymer formation in Fischer indole synthesis, Benchchem,
  • Troubleshooting Tar Formation in Acid-C
  • Iron(II)
  • Fischer indole synthesis, Wikipedia,
Optimization

Overcoming challenges in the synthesis of 3-substituted indoles

Welcome to the Indole Synthesis Support Center . The functionalization of the indole core—a privileged scaffold in pharmaceuticals and natural products—presents distinct synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole Synthesis Support Center . The functionalization of the indole core—a privileged scaffold in pharmaceuticals and natural products—presents distinct synthetic challenges. Due to the presence of multiple reactive sites, achieving precise regioselectivity at the C3 position requires a deep understanding of the molecule's electronic properties and careful tuning of reaction conditions.

This guide provides mechanistic troubleshooting, field-proven protocols, and authoritative solutions to the most common bottlenecks encountered during the synthesis of 3-substituted indoles.

Module 1: Regioselectivity & Friedel-Crafts Alkylation

Q: My Friedel-Crafts alkylation is yielding a mixture of N-alkylated and C3-alkylated products. How do I drive selectivity strictly to C3? A: This is a classic issue of ambient nucleophilicity governed by Hard-Soft Acid-Base (HSAB) theory. The indole nitrogen is the most acidic site, but the C3 carbon is the most nucleophilic due to the enamine-like conjugation of the pyrrole ring. Under strongly basic conditions, deprotonation yields an indolyl anion, which reacts at the harder nitrogen center with hard electrophiles.

Causality & Solution: To force C3-selectivity, you must operate under neutral or acidic conditions where the soft C3 carbon preferentially attacks soft electrophiles. Avoid strong bases. Instead, utilize Lewis acids. For example, utilizing inexpensive anhydrous FeCl3​ (10 mol%) in nitromethane provides highly C3-selective alkylation using allylic, benzylic, and propargylic alcohols[1]. If basic conditions are unavoidable for your specific electrophile, you must temporarily mask the N1 position with a bulky protecting group (e.g., TIPS, Boc, or SEM).

Q: I am trying to alkylate an indole, but I keep generating 3,3'-disubstituted indolenines instead of the mono-alkylated product. What is causing this over-alkylation? A: Alkylation at C3 increases the electron density of the indole core via inductive effects, making the mono-alkylated product more nucleophilic than the unreacted starting material. When employing highly reactive electrophiles, such as trichloroacetimidates, this kinetic disparity leads to rapid over-alkylation, breaking the aromaticity of the pyrrole ring to form 3,3'-disubstituted indolenines[2].

Causality & Solution: To prevent polyalkylation and isolate the mono-C3 product, you must manipulate the stoichiometry to favor the first addition. Use a stoichiometric excess of the indole nucleophile relative to the electrophile, or deliberately select electron-poor imidates to dampen the electrophilicity of the intermediate[3].

Troubleshooting Start Issue: Poor C3 Selectivity CheckN Is N-Alkylation Present? Start->CheckN SolN Switch to Acidic/Neutral Conditions or use N-Protecting Group CheckN->SolN Yes CheckPoly Is Polyalkylation / Indolenine Forming? CheckN->CheckPoly No SolPoly Use Excess Indole Nucleophile or Electron-Poor Electrophile CheckPoly->SolPoly Yes CheckC2 Is C2-Alkylation Competing? CheckPoly->CheckC2 No SolC2 Optimize Lewis Acid (e.g., FeCl3) or use B(C6F5)3 Catalyst CheckC2->SolC2 Yes

Troubleshooting workflow for regioselectivity issues in indole alkylation.

Module 2: Direct C-H Functionalization at the C3 Position

Q: Transition-metal catalyzed C-H activation of my indole substrate is resulting in catalyst poisoning and poor yields. Are there robust metal-free alternatives for C3-alkylation? A: Yes. Trace metal contamination is a significant hurdle in late-stage pharmaceutical synthesis, and indoles can strongly coordinate to and poison palladium or ruthenium catalysts.

Causality & Solution: Transition-metal-free approaches are highly effective. One validated method is the Cs2​CO3​ /Oxone®-mediated C3-alkylation using primary alcohols. This proceeds via a "hydrogen autotransfer-type" chain process: the alcohol is oxidized to an aldehyde, undergoes condensation with the highly nucleophilic C3 position of the indole, and is subsequently reduced by hydride delivery from another equivalent of the alcohol[4].

Another powerful metal-free strategy utilizes the Lewis acid B(C6​F5​)3​ to catalyze direct C3 alkylation. This exploits the underexplored ability of boranes to heterolytically cleave α -N C(sp3)–H bonds in amine-derived alkylating agents[5].

Mechanism Step1 Primary Alcohol Step2 Oxidation via Oxone Step1->Step2 Step3 Aldehyde Intermediate Step2->Step3 Step4 Condensation with Indole C3 Step3->Step4 Step5 3-Vinyl Indole Intermediate Step4->Step5 Step6 Hydride Delivery / Reduction Step5->Step6 Step7 C3-Alkylated Indole Product Step6->Step7

Hydrogen autotransfer-type mechanism for metal-free C3-alkylation.

Module 3: Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems.

SOP 1: Metal-Free C3-Alkylation of Indoles using Cs2​CO3​ /Oxone

This protocol is ideal for late-stage functionalization avoiding transition metals[4].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indole derivative (1.0 equiv, 0.5 mmol), the primary alcohol (2.0 equiv, 1.0 mmol), Cs2​CO3​ (1.5 equiv, 0.75 mmol), and Oxone® (0.5 equiv, 0.25 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (3.0 mL) under an argon atmosphere.

  • Reaction Execution: Heat the sealed tube to 100 °C and stir vigorously for 12–24 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly fluorescent indole starting material under 254 nm UV, coupled with the appearance of a lower Rf​ spot, confirms the formation of the C3-alkylated product.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (10 mL), and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

SOP 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation with Trichloroacetimidates

This protocol prevents the formation of 3,3'-disubstituted indolenines[3].

  • Preparation: Dissolve the trichloroacetimidate electrophile (1.0 equiv, 0.5 mmol) and the indole nucleophile (2.5 equiv, 1.25 mmol — Note: Excess indole is the critical variable to prevent polyalkylation) in anhydrous CH2​Cl2​ (5.0 mL) under nitrogen at 0 °C.

  • Catalysis: Dropwise add a catalytic amount of TMSOTf (0.1 equiv, 0.05 mmol).

  • Reaction Execution: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Validation Checkpoint: Perform LC-MS analysis. The presence of a single mass peak corresponding to[M+H]+ of the mono-alkylated product validates the stoichiometric control. If a peak corresponding to [M+Electrophile]+ appears, reduce the reaction time or lower the temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with CH2​Cl2​ , dry over MgSO4​ , and purify via flash column chromatography to recover the excess unreacted indole.

Module 4: Quantitative Data Summaries

The following table compares modern methodologies for C3-functionalization, providing a quick-reference guide for selecting the appropriate reaction conditions based on your specific synthetic constraints.

MethodologyCatalyst / ReagentsKey AdvantageTypical YieldRef
Friedel-Crafts Alkylation FeCl3​ (10 mol%), NitromethaneHighly C3-selective; utilizes inexpensive, benign iron catalyst.85–95%[1]
Imidate Alkylation TMSOTf (10 mol%), CH2​Cl2​ Mild conditions; uses easily prepared trichloroacetimidates.70–88%[3]
Metal-Free C-H Alkylation Cs2​CO3​ / Oxone®, DMFAvoids transition metals; utilizes primary alcohols directly.65–90%[4]
Borane-Catalyzed Alkylation B(C6​F5​)3​ (5 mol%)Cleaves α -N C(sp3)–H bonds; works on 1,2-substituted indoles.75–92%[5]

References

  • An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols Source: ResearchGate URL:[Link]

  • Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates Source: National Institutes of Health (NIH) URL:[Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates Source: National Institutes of Health (NIH) URL:[Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: ACS Catalysis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-Phenoxy-1H-Indole Synthesis

Welcome to the Process Chemistry Support Hub. As drug development professionals scale up the synthesis of 5-phenoxy-1H-indole—a critical precursor for aldose reductase inhibitors (like Lidorestat), anti-HIV therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As drug development professionals scale up the synthesis of 5-phenoxy-1H-indole—a critical precursor for aldose reductase inhibitors (like Lidorestat), anti-HIV therapeutics, and neuroprotective agents—they frequently encounter bottlenecks in yield, regioselectivity, and catalyst longevity[1],[2].

This guide is engineered by Senior Application Scientists to provide a self-validating, causality-driven approach to the most robust industrial route: the Modified Leimgruber-Batcho Indole Synthesis coupled with an upstream Nucleophilic Aromatic Substitution (SNAr) [1].

Pathway Visualization: The 3-Step Industrial Workflow

Before troubleshooting, it is critical to understand the mechanistic flow. The most scalable route avoids the regiochemical ambiguities of Fischer indole syntheses by building the pyrrole ring directly onto a pre-functionalized aromatic core[1].

G cluster_0 Step 1: SNAr Etherification cluster_1 Step 2 & 3: Leimgruber-Batcho Synthesis N1 5-Fluoro-2-nitrotoluene + Phenol N2 5-Phenoxy-2-nitrotoluene N1->N2 K2CO3, DMSO 80°C, 4-6h N3 Enamine Intermediate N2->N3 DMF-DMA, Pyrrolidine DMF, 110°C, 2.5h N4 5-Phenoxy-1H-indole N3->N4 H2 (55 psi), Pd/C EtOH, Reductive Cyclization

Figure 1: Three-step scalable workflow for 5-phenoxy-1H-indole synthesis via the Leimgruber-Batcho route.

Step-by-Step Methodologies (Scale-Up Protocols)

Phase 1: SNAr Etherification

Objective: Synthesize 5-phenoxy-2-nitrotoluene from 5-fluoro-2-nitrotoluene.

  • Charge: To a dry reactor under N₂, charge 5-fluoro-2-nitrotoluene (1.0 equiv) and phenol (1.1 equiv) in anhydrous DMSO (0.5 M)[1].

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (1.5 equiv). Causality: Potassium carbonate acts as a mild base to generate the phenoxide nucleophile in situ, preventing the degradation of the nitroarene that stronger bases (like NaH) might cause at scale[3].

  • Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor by HPLC.

  • Workup: Quench into ice water to precipitate the product. Filter, wash with 10% NaOH (to remove unreacted phenol), and dry under vacuum[1].

Phase 2: Leimgruber-Batcho Enamine Condensation

Objective: Convert the nitrotoluene to an enamine intermediate.

  • Charge: Dissolve 5-phenoxy-2-nitrotoluene (e.g., 10.03 g, ~43 mmol) in anhydrous DMF[1].

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) and pyrrolidine (1.0 equiv). Causality: Pyrrolidine acts as a highly nucleophilic secondary amine catalyst, exchanging with the dimethylamine of DMF-DMA to form a more reactive formamidinium species[1].

  • Distillation: Heat to 110 °C for 2.5 hours. Crucial: Sweep with N₂ or use a Dean-Stark trap to remove the methanol byproduct.

  • Workup: Dilute with EtOAc, wash extensively with deionized water and brine to remove DMF and residual pyrrolidine[1].

Phase 3: Reductive Cyclization

Objective: Reduce the nitro group and cyclize to form 5-phenoxy-1H-indole.

  • Charge: Dissolve the enamine in absolute ethanol. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Pressurize the reactor with H₂ to 55 psi. Stir vigorously at room temperature until hydrogen uptake ceases. Causality: The nitro group is reduced to an aniline, which spontaneously undergoes intramolecular cyclization with the enamine, eliminating pyrrolidine to aromatize the indole ring[1].

  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate and purify via crystallization or short-path silica plug[1].

Troubleshooting Guides & FAQs

Q1: During Phase 1 (SNAr), my conversion stalls at 60% on a 500g scale. How do I drive the reaction to completion?

The Causality: The displacement of the fluoride ion by phenoxide is highly dependent on the solubility and surface area of the base. On a larger scale, water ingress from hygroscopic K₂CO₃ or DMSO can hydrate the phenoxide, drastically reducing its nucleophilicity. The Fix: Ensure your K₂CO₃ is oven-dried and finely milled. Alternatively, switch to a more soluble base like Cesium Carbonate (Cs₂CO₃) if economics permit, or utilize a Dean-Stark trap with a toluene/DMSO co-solvent system to azeotropically remove trace water before adding the 5-fluoro-2-nitrotoluene[3].

Q2: My Leimgruber-Batcho condensation (Phase 2) works perfectly at 1g, but yields drop to 40% at 50g. What is happening?

The Causality: The reaction of DMF-DMA with the acidic benzylic protons of 5-phenoxy-2-nitrotoluene produces methanol as a stoichiometric byproduct. At a 1g scale, methanol easily escapes the reaction matrix. At a 50g scale in a closed or refluxing system, the accumulated methanol shifts the thermodynamic equilibrium backward, stalling enamine formation. The Fix: You must actively remove the methanol (b.p. 65 °C). Operate the reactor at 110 °C with a gentle nitrogen sweep through the headspace, or equip the vessel with a short distillation column to continuously bleed off the methanol[1].

Q3: The reductive cyclization (Phase 3) is sluggish, and I am seeing uncyclized aniline intermediates. Is my catalyst poisoned?

The Causality: Yes. The most common culprit for Pd/C poisoning in this sequence is residual pyrrolidine from Phase 2. Amines bind strongly to palladium surfaces, blocking the active sites required for H₂ activation. Furthermore, inadequate hydrogen pressure can stall the reduction at the hydroxylamine stage. The Fix: Perform a rigorous aqueous workup of the enamine intermediate. Washing the EtOAc phase with a mild, cold citric acid solution can protonate and extract residual pyrrolidine without hydrolyzing the enamine. During hydrogenation, maintain a strict H₂ pressure of at least 55 psi and ensure high-shear agitation to overcome mass-transfer limitations of the gas into the liquid phase[1].

Q4: Can I use Ullmann-type cross-coupling instead of the Leimgruber-Batcho route?

The Causality: While Ullmann-type etherification (reacting 5-bromoindole or 5-hydroxyindole with phenol/bromobenzene) is possible, it is notoriously difficult to scale due to the requirement for stoichiometric copper, high temperatures (>150 °C), and the competing N-arylation of the unprotected indole nitrogen[4],[5]. The Leimgruber-Batcho route installs the ether linkage before the indole ring is formed, completely bypassing N-arylation risks and maintaining strict regiocontrol[1].

Quantitative Data: Route Comparison

Synthetic RouteTypical Overall YieldE-Factor (Waste/Product)Key Scale-Up BottleneckRegiochemical Purity
Leimgruber-Batcho (via SNAr) 65 - 75%Moderate (~15)Methanol removal (Step 2)>99% (Pre-installed ether)
Ullmann Etherification 30 - 45%High (>30)N-arylation side reactions~85% (Requires separation)
Aerobic CDC (Aniline + Ketone) 50 - 60%Low (~10)O₂ mass transfer at scaleVariable (Depends on directing groups)

Data synthesized from established process chemistry benchmarks for indole construction[1],[6],[5].

References

  • Title: Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase for Treatment of Chronic Diabetic Complications[1] Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3[3] Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Carboxylic Acid-Promoted Single-Step Indole Construction from Simple Anilines and Ketones via Aerobic Cross-Dehydrogenative Coupling[6] Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities[2] Source: Pharmaceuticals (MDPI) / PMC URL: [Link]

  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization[5] Source: Symmetry (MDPI) URL: [Link]

Sources

Optimization

Identifying and characterizing byproducts in 5-phenoxy-1H-indole reactions

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and characterize complex reaction mixtures involving 5-phenoxy-1H-indole.

Working with functionalized indoles requires a deep understanding of their ambident nucleophilicity and susceptibility to oxidation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind byproduct formation and providing self-validating analytical protocols to ensure absolute structural certainty in your workflows.

I. Diagnostic Workflow for Byproduct Identification

When analyzing a crude reaction mixture of 5-phenoxy-1H-indole, your analytical strategy must systematically isolate variables. The workflow below illustrates the logical progression from mass spectrometry to 2D-NMR to definitively assign byproduct structures.

G Start Crude Reaction Mixture (5-Phenoxy-1H-Indole) LCMS LC-MS/MS Analysis (APCI/ESI+) Start->LCMS MassCheck Check m/z vs Expected LCMS->MassCheck Isobaric Isobaric Mass (e.g., N1 vs C3 Alkylation) MassCheck->Isobaric Target Mass Oxidation Mass +16 or +32 (Oxindole/Isatin) MassCheck->Oxidation +[O] Cleavage Mass -92 (Phenoxy Cleavage) MassCheck->Cleavage -OPh NMR 2D NMR (HMBC/HSQC) Isobaric->NMR Regioisomer Differentiating N1 N1-Alkylation (No N-H, C3-H intact) NMR->N1 C3 C3-Alkylation (N-H intact, C3-H absent) NMR->C3

Diagnostic workflow for identifying 5-phenoxy-1H-indole reaction byproducts.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing a mixture of N1 and C3 alkylated byproducts in my 5-phenoxy-1H-indole functionalization? Causality & Experience: Indoles are ambident nucleophiles. The C3 position is inherently more nucleophilic due to the high electron density of the enamine-like system. In 5-phenoxy-1H-indole, this C3 nucleophilicity is further amplified by the electron-donating resonance effect of the phenoxy group at the C5 position. If the indole is not fully deprotonated, the neutral species will react preferentially at C3 . Resolution: To drive complete N1-alkylation, you must use a strong base (e.g., NaH or KOtBu) in a polar aprotic solvent (like DMF) to form the indolate anion, which shifts the electrostatic potential to favor N-attack. Conversely, if C3-selectivity is desired, utilize weaker bases or Lewis acid catalysis to exploit the inherent C3 reactivity .

Q2: I detect a byproduct with a mass shift of +16 Da or +32 Da. What is the mechanism of this degradation? Causality & Experience: Indoles are highly susceptible to autoxidation or over-oxidation, particularly during transition-metal-catalyzed cross-couplings. A +16 Da shift typically corresponds to the formation of a 2-oxindole (oxidation at C2), while a +32 Da shift indicates an isatin derivative (indole-2,3-dione) . The 5-phenoxy group enriches the pyrrole ring's electron density, making it slightly more prone to attack by electrophilic oxygen species or radical intermediates. Resolution: Thoroughly degas your solvents (sparge with Argon for 30 minutes) and perform reactions under a strict inert atmosphere using Schlenk techniques.

Q3: How can I definitively distinguish between N1-alkylated and C3-alkylated byproducts using NMR? Causality & Experience: Relying solely on 1D 1 H-NMR is dangerous because the N-H proton often broadens or disappears due to chemical exchange with trace moisture in the solvent. A self-validating approach requires 2D HMBC (Heteronuclear Multiple Bond Correlation). In an N1-alkylated byproduct, the protons of the new alkyl group will show a strong 3J correlation to C2 and C7a. In a C3-alkylated byproduct, the alkyl protons will correlate to C2, C3a, and C4 .

III. Step-by-Step Analytical Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies cross-verify structural assignments through orthogonal techniques.

Protocol A: LC-MS/MS Characterization of Indole Mixtures

Because indoles can be relatively non-polar, Atmospheric Pressure Chemical Ionization (APCI) often yields superior signal-to-noise ratios and less in-source fragmentation compared to standard Electrospray Ionization (ESI) .

  • Sample Preparation: Dilute the crude reaction mixture to 1 µg/mL in LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates and precipitated salts.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Ionization Parameters: Operate the mass spectrometer in APCI positive mode. Set the vaporizer temperature to 400°C and the discharge current to 5 µA.

  • MS/MS Fragmentation (Self-Validation): Isolate the precursor ion [M+H]+ and apply a collision energy of 25-30 eV.

  • Data Interpretation: Look for the characteristic quinolinium fragment ion. While unsubstituted indoles yield an m/z 130 fragment, 5-phenoxy-1H-indole derivatives will yield a shifted quinolinium fragment at m/z 222 (130 + 92 for the intact phenoxy group) . Loss of the phenoxy group (-92 Da) in the MS/MS spectrum confirms the presence of the C5 ether linkage.

Protocol B: 2D-NMR (HMBC) for Regioisomer Differentiation

This protocol locks the conformation and prevents proton exchange, allowing for absolute structural assignment.

  • Sample Preparation: Dissolve 10-15 mg of the highly purified byproduct in 0.6 mL of anhydrous DMSO- d6​ . Crucial Step: DMSO- d6​ strongly hydrogen-bonds with the indole N-H (if present), shifting it downfield (~11.0 ppm) and preventing rapid exchange, making it clearly visible.

  • 1D Baselines: Acquire standard 1 H and 13 C spectra to establish baseline chemical shifts and integrate proton counts.

  • HMBC Acquisition: Set up the 1 H- 13 C HMBC experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz). Ensure sufficient scans (e.g., 16-32 scans per increment) to resolve quaternary carbons.

  • Correlation Mapping:

    • Locate the protons of the newly added functional group.

    • Trace their cross-peaks to the indole core carbons. A cross-peak to C7a (~130 ppm) definitively proves N1-alkylation. A cross-peak to C3a (~125 ppm) definitively proves C3-alkylation.

IV. Quantitative Data: Diagnostic Analytical Markers

Use the following structured table to rapidly cross-reference your analytical data against common 5-phenoxy-1H-indole byproducts.

Byproduct TypeMS Shift ( Δ m/z)Characteristic MS/MS FragmentKey 1 H NMR Signal (DMSO- d6​ )Key HMBC Correlation ( 3J )
N1-Alkylated + R groupm/z 222 (Quinolinium)Absence of N-H (~11.0 ppm)Alkyl-H C2, C7a
C3-Alkylated + R groupm/z 222 (Quinolinium)Presence of N-H (~11.0 ppm)Alkyl-H C2, C3a
C2-Oxindole + 16 Dam/z 238 (Oxygenated)C3- H2​ diastereotopic (~3.5 ppm)C3-H C2 (C=O, ~175 ppm)
Isatin (Dione) + 32 Dam/z 252Absence of C2-H and C3-HC4-H C3 (C=O, ~184 ppm)
Phenoxy Cleaved - 92 Dam/z 130 (Standard Indole)Loss of Ph multiplet (6.9-7.3 ppm)N/A

V. References

  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives Journal of Chemical Health Risks URL: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol National Center for Biotechnology Information (PMC) URL: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues National Center for Biotechnology Information (PMC) URL:[Link]

  • Liquid chromatography/mass spectrometry of conjugates and oxidative metabolites of indole-3-acetic acid Biological Mass Spectrometry - Wiley Online Library URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity of 5-Phenoxy-1H-Indole-Based Kinase Inhibitors

The Mechanistic Causality of Indole-Based Kinase Inhibition In the landscape of targeted oncology, the indole scaffold is recognized as a "privileged structure" due to its flat, bicyclic geometry, which effectively mimic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Causality of Indole-Based Kinase Inhibition

In the landscape of targeted oncology, the indole scaffold is recognized as a "privileged structure" due to its flat, bicyclic geometry, which effectively mimics the purine ring of adenosine triphosphate (ATP)[1]. This structural homology allows indole derivatives to snugly occupy the adenine-binding pocket of various kinases[1].

However, the introduction of a 5-phenoxy substitution fundamentally alters the molecule's thermodynamic binding profile and its cross-reactivity. The phenoxy group acts as a flexible, lipophilic extension that can project deep into the hydrophobic back pocket of the kinase active site—a region often exposed during the inactive "DFG-out" conformation. Alternatively, it can engage in unique π−π stacking interactions within the hinge region. This dual-binding capability is the primary causal driver of their cross-reactivity, allowing 5-phenoxy-1H-indole-based compounds to act as multi-target inhibitors that bridge receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., BRAF)[2].

Understanding and quantifying this cross-reactivity is critical. While promiscuity can lead to off-target toxicity, rationally designed multi-kinase cross-reactivity can simultaneously shut down parallel escape pathways in resistant tumors, such as those driven by both angiogenesis (VEGFR) and direct proliferation (EGFR/BRAF)[2].

G EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) MEK MEK1/2 Phosphorylation EGFR->MEK BRAF BRAF V600E (Serine/Threonine Kinase) BRAF->MEK ERK ERK1/2 Activation MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Inhibitor 5-Phenoxy-1H-Indole Multi-Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Multi-kinase blockade of the MAPK pathway by 5-phenoxy-1H-indole inhibitors.

Comparative Performance Analysis

To objectively evaluate the cross-reactivity of the 5-phenoxy-1H-indole scaffold, we compare a recently characterized derivative (Compound Va) against standard-of-care alternatives: Erlotinib (a highly selective quinazoline-based EGFR inhibitor) and Sunitinib (an oxindole-based multi-kinase inhibitor)[1][3].

Recent biological evaluations demonstrate that 5-phenoxy-1H-indole derivatives can achieve an IC50​ of 71 nM against EGFR, outperforming or matching Erlotinib (80 nM)[3]. Crucially, unlike Erlotinib, the indole derivative exhibits potent cross-reactivity with BRAF V600E (77 nM)[3], providing a broader therapeutic envelope against heterogeneous tumor populations.

Table 1: Quantitative Kinase Inhibitory Profiling ( IC50​ values)
Inhibitor ClassRepresentative CompoundEGFR IC50​ (nM)VEGFR-2 IC50​ (nM)BRAF V600E IC50​ (nM)Cellular GI50​ (nM)
5-Phenoxy-1H-Indole Compound Va71 ± 6~8577 ± 526 - 86
Quinazoline Erlotinib (Reference)80 ± 5>1000 (No cross-reactivity)60 ± 433
Oxindole Sunitinib (Reference)>1000 (No cross-reactivity)10 - 20>1000 (No cross-reactivity)50 - 100

Data synthesized from recent multi-target antiproliferative agent evaluations[3].

Self-Validating Experimental Protocols for Profiling Cross-Reactivity

To accurately map the cross-reactivity of highly conjugated, lipophilic compounds like 5-phenoxy-1H-indoles, standard colorimetric assays are insufficient due to compound auto-fluorescence and non-specific aggregation. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Selectivity Profiling

Causality: TR-FRET is selected because the time-delay measurement eliminates the auto-fluorescence inherent to the extended π -system of the 5-phenoxy-indole core. Self-Validation: The system uses an ATP-competitive fluorescent tracer. A decrease in FRET signal is strictly proportional to target engagement. If the compound aggregates (forming colloidal inhibitors), the addition of Triton X-100 (0.01%) in the buffer will reverse the inhibition, instantly flagging false-positive cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the kinase of interest (e.g., EGFR, BRAF), Eu-anti-tag antibody, and the specific kinase tracer in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Triton X-100.

  • Compound Dispensing: Use acoustic liquid handling to dispense the 5-phenoxy-1H-indole inhibitor in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM) into a 384-well plate.

  • Incubation: Add 5 μ L of the kinase/antibody mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 μ L of the fluorescent tracer. Incubate for 1 hour.

  • Validation Controls: Include a No-Enzyme Control (to establish the baseline FRET floor) and a Reference Inhibitor Control (Erlotinib for EGFR) to validate the dynamic range.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Cross-Reactivity

Causality: Cross-reactivity is not solely defined by thermodynamic affinity ( KD​ ); it is driven by target residence time ( 1/koff​ ). A compound may cross-react with a secondary kinase but possess a rapid off-rate, rendering the interaction biologically irrelevant in vivo. SPR provides real-time, ATP-independent kinetic parameters. Self-Validation: The protocol utilizes a reference flow cell (unmodified dextran matrix) to subtract the non-specific binding caused by the lipophilic phenoxy group, ensuring that the recorded sensogram reflects true active-site engagement.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase (e.g., VEGFR-2) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved. Leave Flow Cell 1 unmodified as the reference.

  • Buffer Equilibration: Run running buffer (PBS, 0.05% Tween-20, 2% DMSO) until the baseline stabilizes.

  • Analyte Injection: Inject the 5-phenoxy-1H-indole inhibitor at varying concentrations (3.125 nM to 100 nM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.

  • Blank Subtraction (Double Referencing): Inject a zero-concentration buffer blank to subtract baseline drift and DMSO bulk shifts.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Workflow Step1 1. TR-FRET Kinase Profiling (Broad Spectrum Screening) Step2 2. Surface Plasmon Resonance (Kinetic Binding & Residence Time) Step1->Step2 Hit Triage Step3 3. Cellular Target Engagement (Biomarker Phosphorylation) Step2->Step3 Kinetic Validation Step4 4. Cross-Reactivity Profiling (Selectivity Entropy Calculation) Step3->Step4 In Vivo Context

Caption: Orthogonal experimental workflow for validating kinase inhibitor cross-reactivity.

Conclusion

The 5-phenoxy-1H-indole scaffold represents a highly tunable pharmacophore in kinase drug discovery. By leveraging the phenoxy group's ability to access deep hydrophobic pockets and hinge-region π -stacking networks, developers can engineer deliberate cross-reactivity against complementary targets like EGFR, VEGFR-2, and BRAF[2][3]. When validated through rigorous, artifact-free methodologies like TR-FRET and SPR, these compounds offer a compelling alternative to highly selective, single-target inhibitors that are often bypassed by rapid tumor mutation.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: PMC URL
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: ResearchGate URL

Sources

Comparative

Comparative In Vivo Efficacy Guide: 5-Phenoxy-1H-Indole Analogs vs. Standard-of-Care in Raji Xenograft Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Evaluating the in vivo efficacy of novel MCL-1 inhibitors (5-phenoxy-1H-indole analogs) against BCL-2 inhibitors (Venetocla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Evaluating the in vivo efficacy of novel MCL-1 inhibitors (5-phenoxy-1H-indole analogs) against BCL-2 inhibitors (Venetoclax) in Burkitt's lymphoma.

Executive Summary & Mechanistic Rationale

As an application scientist overseeing preclinical oncology pipelines, I frequently encounter a critical failure point in xenograft studies: the mischaracterization of apoptotic dependencies in aggressive B-cell lymphomas. While BCL-2 inhibitors like Venetoclax have revolutionized the treatment of certain hematologic malignancies, Burkitt's lymphoma models—specifically the Raji cell line—demonstrate profound intrinsic resistance[1].

This resistance is driven by a heavy cellular reliance on Myeloid Cell Leukemia 1 (MCL-1) rather than BCL-2[2]. To overcome this, researchers have developed macrocyclic MCL-1 inhibitors. Historically, acyclic comparators suffered from rapid murine clearance. However, the introduction of a 5-phenoxy substitution on the 1H-indole core optimizes binding within the BH3 groove of MCL-1 while drastically reducing in vivo clearance, enabling sustained therapeutic efficacy[3].

Pathway Indole 5-Phenoxy-1H-Indole Analog MCL1 MCL-1 Protein Indole->MCL1 Potent Inhibition Venetoclax Venetoclax (BCL-2i) BCL2 BCL-2 Protein Venetoclax->BCL2 Inhibition BAKBAX BAK / BAX Activation MCL1->BAKBAX Sequestration (Dominant) BCL2->BAKBAX Sequestration (Minor) Apoptosis Apoptosis in Raji Cells BAKBAX->Apoptosis Cytochrome C Release

Mechanism: 5-Phenoxy-1H-indole analogs overcome MCL-1 mediated apoptotic resistance in Raji cells.

Experimental Design & Self-Validating Protocol

To objectively compare the 5-phenoxy-1H-indole analog against alternatives, the experimental protocol must be a self-validating system. We utilize CB17 SCID mice rather than athymic nude mice. Because Raji cells are a human B-lymphocyte line, SCID mice (lacking both functional T and B cells) prevent the host's innate immune system from masking the compound's direct cytotoxic efficacy[4].

Furthermore, the inclusion of a Venetoclax arm serves as an internal negative control . If Venetoclax induces significant tumor regression, the Raji clone has drifted genetically and lost its primary MCL-1 dependence, invalidating the assay.

Step-by-Step Methodology

Step 1: Cell Culture and Preparation

  • Cultivate Raji cells (ATCC® CCL-86™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ atmosphere.

  • Harvest cells during the logarithmic growth phase (viability > 95% via Trypan Blue exclusion).

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that significantly enhances the tumor take-rate in SCID models.

Step 2: Xenograft Inoculation & Randomization

  • Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female CB17 SCID mice.

  • Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-inoculation), randomize the mice into three groups (n=8 per group) to ensure equal variance.

Step 3: Dosing Regimen

  • Group 1 (Vehicle): 5% DMSO / 30% PEG400 / 65% D5W administered intravenously (IV), QDx14 (daily for 14 days).

  • Group 2 (Standard-of-Care Alternative): Venetoclax, 100 mg/kg administered orally (PO), QDx14.

  • Group 3 (Test Article): 5-Phenoxy-1H-indole analog, 20 mg/kg administered IV, QDx14[3].

Step 4: Endpoint Analysis

  • Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% triggers humane euthanasia.

  • At Day 21 post-randomization, sacrifice the animals, excise the tumors, and process for downstream pharmacodynamic (PD) biomarker analysis (e.g., Cleaved Caspase-3 via IHC).

Workflow Culture Raji Cell Culture (RPMI + 10% FBS) Inoculate SC Inoculation (5x10^6 cells) Culture->Inoculate Randomize Randomization (Vol: 100-150 mm³) Inoculate->Randomize Dose Dosing Regimen (IV / PO, QDx14) Randomize->Dose Analyze Efficacy Analysis (Bi-weekly Caliper) Dose->Analyze

Experimental workflow for the Raji xenograft mouse model efficacy and PK study.

Data Presentation & Comparative Analysis

The structural integration of the 5-phenoxy group onto the 1H-indole core yields two distinct advantages over existing alternatives: superior pharmacokinetic stability and targeted tumor regression .

Table 1: Pharmacokinetic (PK) Profile in Mice

A major hurdle in early MCL-1 inhibitor development was rapid murine clearance. The 5-phenoxy-1H-indole analog demonstrates a nearly 20-fold improvement in clearance rates compared to acyclic comparators[3].

Compound ClassMouse Clearance (mL/min/kg)Half-life (T₁/₂, hrs)Bioavailability (F%)
Acyclic Comparator148.00.8< 5%
5-Phenoxy-1H-Indole Analog 7.4 4.2 45%
Table 2: In Vivo Efficacy (Tumor Volume in mm³)

As predicted by the self-validating protocol, Venetoclax fails to halt tumor progression due to the Raji line's reliance on MCL-1. Conversely, the 5-phenoxy-1H-indole analog induces rapid and sustained tumor regression.

Treatment GroupDay 0Day 7Day 14Day 21TGI (%) at Day 21
Vehicle Control (IV)125 ± 15450 ± 40980 ± 851850 ± 150-
Venetoclax (100 mg/kg, PO)128 ± 12410 ± 35890 ± 701620 ± 13012.4%
5-Phenoxy-1H-Indole (20 mg/kg, IV) 122 ± 14 180 ± 25 95 ± 15 45 ± 10 97.5% (Regression)
Conclusion

For drug development professionals targeting aggressive, MCL-1 dependent B-cell lymphomas, standard BCL-2 inhibitors are insufficient[2]. The data clearly indicates that 5-phenoxy-1H-indole analogs provide the necessary structural stability to achieve low murine clearance while maintaining the potent BH3-groove binding required to induce apoptosis in Raji xenograft models[3].

References

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model (PMC).
  • High-Performance Concurrent Chemo-Immuno-Radiotherapy for the Treatment of Hematologic Cancer through Selective High-Affinity Ligand Antibody Mimic-Functionalized Doxorubicin-Encapsulated Nanoparticles (PMC).
  • AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas (PMC).
  • Inhibition of PRMT5 with JNJ-64619178 sensitizes B-cell non-Hodgkin lymphoma cells to both intrinsic and extrinsic apoptosis (Blood - ASH Publications).

Sources

Validation

Evaluating the Selectivity of 5-Phenoxy-1H-Indole Based BTK Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal target in B-cell malignancies and auto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal target in B-cell malignancies and autoimmune diseases. The success of the first-in-class BTK inhibitor, ibrutinib, has paved the way for next-generation inhibitors with improved selectivity and, consequently, better safety profiles. This guide provides an in-depth evaluation of the selectivity of an emerging class of BTK inhibitors based on the 5-phenoxy-1H-indole scaffold. Due to the limited public availability of comprehensive kinome-wide data for this specific scaffold, this guide will leverage data from structurally similar compounds, namely 5-phenoxy-2-aminopyridine and 5-substituted oxindole derivatives, as representative examples. We will compare their selectivity profiles with the established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib, providing supporting experimental data and methodologies to empower researchers in their drug discovery efforts.

The Critical Role of BTK and the Imperative of Selectivity

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase crucial for the B-cell receptor (BCR) signaling pathway.[1] This pathway governs B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK activity is a hallmark of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3]

While the therapeutic efficacy of BTK inhibitors is undisputed, their clinical utility is often hampered by off-target effects. The first-generation inhibitor, ibrutinib, while highly effective, is known to inhibit other kinases, such as those in the TEC and EGFR families, leading to adverse effects like diarrhea, rash, and cardiotoxicity.[1][4] This has driven the development of second and third-generation inhibitors with a primary goal of enhancing selectivity for BTK, thereby minimizing off-target toxicities and improving patient outcomes.[4]

The BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade where BTK plays a central role. Understanding this pathway is fundamental to appreciating the mechanism of action of BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Comparative Selectivity Profile of BTK Inhibitors

A key metric for evaluating BTK inhibitors is their selectivity, often determined by comparing their half-maximal inhibitory concentration (IC50) against BTK versus a panel of other kinases. A higher selectivity ratio (IC50 for off-target kinase / IC50 for BTK) indicates a more selective inhibitor.

5-Phenoxy-1H-Indole Based Scaffolds and Their Analogs

1. 5-Phenoxy-2-aminopyridine Derivatives: A study on this class of irreversible BTK inhibitors revealed potent on-target activity. For instance, compound 18g from this series demonstrated a BTK IC50 of 21 nM.[5] Its selectivity was assessed against a panel of related kinases.

2. 5-Substituted Oxindole Derivatives: Another relevant study focused on oxindole-based inhibitors. These compounds exhibited selective cytotoxicity against BTK-expressing cancer cell lines (RAMOS) while showing minimal effect on non-BTK cell lines.[6] For example, compound 9h showed an IC50 of 2.75 µM in RAMOS cells and was found to selectively inhibit the phosphorylation of BTK without affecting upstream kinases like Lyn and Syk.[6]

Established BTK Inhibitors: A Benchmark for Comparison

To contextualize the selectivity of the novel indole-based scaffolds, we compare them against well-characterized, clinically approved BTK inhibitors.

Inhibitor ClassRepresentative CompoundBTK IC50 (nM)Key Off-TargetsNotable Adverse Effects Associated with Off-Targets
First-Generation Ibrutinib~0.5 - 5TEC, EGFR, ITK, JAK3Bleeding, rash, diarrhea, cardiotoxicity[1][4]
Second-Generation Acalabrutinib~3 - 5MinimalLower incidence of off-target related adverse events compared to ibrutinib
Second-Generation Zanubrutinib~0.5 - 2MinimalFavorable safety profile with reduced off-target effects[7][8]
Indole-based (Proxy) 5-Phenoxy-2-aminopyridine (18g)21EGFR, TEC (moderate)Data from preclinical studies on analogs suggest potential for improved selectivity over ibrutinib.[5]
Indole-based (Proxy) 5-Substituted Oxindole (9h)Cellular IC50: 2750Selective in cellular assaysPreclinical data indicates high selectivity in cancer cell lines.[6]

Disclaimer: The data for indole-based inhibitors are from structurally similar compounds and may not be fully representative of a 5-phenoxy-1H-indole scaffold. Further direct comparative studies are required.

Experimental Protocols for Evaluating Inhibitor Selectivity

To ensure scientific integrity and reproducibility, it is crucial to employ robust and validated experimental methodologies. Here, we outline two common assays for determining kinase inhibitor selectivity.

Kinase Activity Assay: ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Workflow:

ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_ADP_Glo Add ADP-Glo™ Reagent Start->Add_ADP_Glo Incubate1 Incubate (40 min) Add_ADP_Glo->Incubate1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate1->Add_Kinase_Detection Incubate2 Incubate (30-60 min) Add_Kinase_Detection->Incubate2 Measure Measure Luminescence Incubate2->Measure

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [2][9][10]

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test inhibitor.

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescent tracer.

Workflow:

TR_FRET_Workflow Start Assay Preparation (Kinase, Tracer, Inhibitor) Incubate Incubate (e.g., 60 min) Start->Incubate Excite Excite Donor Fluorophore Incubate->Excite Measure Measure Donor & Acceptor Emission Excite->Measure Calculate Calculate TR-FRET Ratio Measure->Calculate

Caption: Workflow for a TR-FRET Kinase Binding Assay.

Step-by-Step Methodology: [3]

  • Assay Setup: In a suitable microplate, combine the kinase (often tagged, e.g., with GST or His), a fluorescently labeled tracer that binds to the kinase's active site, and serial dilutions of the test inhibitor. The tracer is typically labeled with an acceptor fluorophore, and an antibody against the kinase tag is labeled with a donor fluorophore (e.g., Europium).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Signal Detection: Use a TR-FRET-compatible plate reader to excite the donor fluorophore at its specific wavelength.

  • Emission Measurement: Measure the emission from both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

Interpreting Kinome Scan Data for Selectivity

A powerful tool for assessing inhibitor selectivity is the kinome scan, where an inhibitor is tested against a large panel of kinases (often hundreds). The results are typically visualized in a "TREEspot" diagram, which graphically represents the human kinome.

How to Interpret a TREEspot Diagram:

  • Circular Dendrogram: The kinases are arranged in a circular tree based on their sequence similarity.

  • Hits: Kinases that are significantly inhibited by the compound (e.g., >65% inhibition at a given concentration) are represented by colored circles (often red). The size of the circle can indicate the strength of the inhibition.

  • Selectivity: A highly selective inhibitor will show a large circle on the target kinase (BTK) and very few, if any, other circles on the diagram. A less selective inhibitor will show multiple circles of varying sizes across different branches of the kinome tree.

Conclusion and Future Directions

To definitively establish the selectivity of 5-phenoxy-1H-indole based inhibitors, further rigorous experimental evaluation is necessary. This includes head-to-head kinome scanning against a broad panel of kinases and comparison with established second-generation inhibitors like acalabrutinib and zanubrutinib. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. As research in this area progresses, the 5-phenoxy-1H-indole scaffold may prove to be a valuable addition to the armamentarium of next-generation, highly selective BTK inhibitors, offering the potential for enhanced efficacy and improved safety for patients with B-cell malignancies and autoimmune disorders.

References

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). ResearchGate.

  • Remibrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity. Benchchem.

  • Herman, S. E. M., et al. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Oncotarget, 8(38), 62899–62911.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020). AJMC.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.

  • Barf, T., et al. (2017). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 60(23), 9572–9586.

  • Zanubrutinib Faces Off Against Ibrutinib in CLL Trial. (2020). OncLive.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. (2018). Blood.

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). Journal of the American Chemical Society.

  • Tam, C. S., et al. (2021). Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions. Expert Review of Hematology, 14(10), 877–890.

  • Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date. (2021). Cancer Management and Research, 13, 2351–2361.

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood.

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 12(6), 621–637.

  • Kinase Selectivity. CALQUENCE® (acalabrutinib).

  • Clinical Review - Zanubrutinib (Brukinsa). (2023). National Center for Biotechnology Information.

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate.

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv.

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules, 28(2), 795.

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate.

  • A quantitative analysis of kinase inhibitor selectivity. ClinPGx.

  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Thermo Fisher Scientific.

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences, 21(21), 8006.

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2014). eLife, 3, e02567.

  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices.

  • Comprehensive analysis of kinase inhibitor selectivity. (CHEMBL1908390). ChEMBL.

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Nature Chemical Biology, 5(8), 536–541.

  • Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. (2025). ACS Pharmacology & Translational Science.

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (2024). ACS Omega.

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(24), 7528.

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. (2020). Molecules, 25(23), 5755.

  • KINOMEscan Technology. Eurofins Discovery.

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). PubMed.

  • The Development of BTK Inhibitors: A Five-Year Update. (2021). IRIS UniGe.

  • Kinome profiling of Bruton tyrosine kinase inhibitors at a single dose of 1 µmol/L. ResearchGate.

  • Recommendations for off-target profiling. CarnaBio USA, Inc.

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (2024). ACS Omega.

  • lines ic50 values: Topics by Science.gov. Science.gov.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 5-Phenoxy-1H-indole

As a preferred partner in laboratory safety and chemical management, we recognize that the lifecycle of a chemical does not end at the bench. For specialized heterocyclic compounds like 5-phenoxy-1H-indole (CAS: 878424-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical management, we recognize that the lifecycle of a chemical does not end at the bench. For specialized heterocyclic compounds like 5-phenoxy-1H-indole (CAS: 878424-53-4), proper disposal is as critical as the synthesis itself. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe management and disposal of 5-phenoxy-1H-indole, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile and Hazard Mechanistics

5-Phenoxy-1H-indole is a bicyclic aromatic compound featuring an indole core substituted with a phenoxy group. In drug discovery, it serves as a crucial scaffold for synthesizing target-specific therapeutics. However, its structural stability poses specific environmental and toxicological challenges.

  • Mechanistic Challenge: The stable aromatic indole ring and the ether linkage of the phenoxy group make this compound resistant to natural biological degradation[1]. If improperly disposed of via aqueous waste streams (sewer systems), it can persist in the environment, potentially interfering with Publicly Owned Treatment Works (POTW) operations[1].

  • Regulatory Classification: Under the EPA's RCRA framework, organic chemical waste of this nature must be evaluated for toxicity and environmental hazard[2]. It is typically classified as a hazardous solid waste requiring specialized thermal destruction[3].

Laboratory Waste Generation and Storage Limits

Before implementing a disposal protocol, laboratories must understand their EPA waste generator classification. This dictates how long 5-phenoxy-1H-indole waste can be accumulated on-site in a Central Accumulation Area (CAA)[4].

Table 1: EPA Hazardous Waste Generator Classifications and Storage Limits
Generator StatusMonthly Hazardous Waste GenerationMaximum On-Site Storage Time in CAA
VSQG (Very Small Quantity Generator)≤ 100 kg / monthNo strict time limit (state dependent)
SQG (Small Quantity Generator)100 – 1,000 kg / monthUp to 180 days
LQG (Large Quantity Generator)≥ 1,000 kg / monthUp to 90 days

Data summarized from EPA RCRA guidelines[4][5].

Step-by-Step Disposal Protocol for 5-Phenoxy-1H-indole

To ensure trustworthiness and compliance, every step in the disposal of 5-phenoxy-1H-indole must be treated as a self-validating system. Do not deviate from the following operational workflow.

Step 1: Segregation at the Point of Generation
  • Action: Collect 5-phenoxy-1H-indole solid waste, contaminated filter paper, and residual reaction solvents in a designated, chemically compatible Satellite Accumulation Area (SAA) container.

  • Causality: Segregation prevents dangerous cross-reactions. 5-Phenoxy-1H-indole must be kept separate from strong oxidizers, strong acids, and aqueous waste to prevent exothermic reactions and to ensure the waste profile remains suitable for organic incineration[6].

Step 2: Containment and RCRA-Compliant Labeling
  • Action: Place the waste in a sealed, leak-proof container (e.g., high-density polyethylene or glass). Immediately label the container with the words "Hazardous Waste," the specific chemical identity ("5-Phenoxy-1H-indole / Organic Waste"), and the primary hazard warning (e.g., "Toxic/Irritant")[4].

  • Causality: The EPA mandates that labels must be applied the moment waste is generated to provide "cradle-to-grave" oversight[3][4]. Accumulation start dates must be added once the container is moved from the SAA to the CAA[4].

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container is full, securely transfer it to the facility's CAA. Apply the accumulation start date to the label immediately.

  • Causality: Hazardous waste may never be moved from one SAA to another SAA; it must go directly to the designated CAA to ensure the storage time limits (Table 1) are strictly monitored and enforced[4].

Step 4: Final Disposition via High-Temperature Incineration
  • Action: Contract a licensed hazardous waste vendor to transport the waste for high-temperature incineration (e.g., via a rotary kiln or liquid-injection incinerator)[3].

  • Causality: Incineration is the EPA-preferred method for complex organic laboratory chemicals[1]. High-temperature incineration provides the necessary heat energy to completely break the robust carbon-carbon, carbon-nitrogen, and ether bonds of 5-phenoxy-1H-indole, converting the compound into basic, non-toxic oxides (CO2, H2O, NOx) and preventing the release of volatile organic compounds (VOCs)[5].

Operational Workflow Visualization

The following diagram illustrates the strict "cradle-to-grave" management system required for 5-phenoxy-1H-indole.

DisposalWorkflow Gen Waste Generation (5-Phenoxy-1H-indole) SAA Satellite Accumulation Area (SAA) Segregation & Labeling Gen->SAA Immediate CAA Central Accumulation Area (CAA) Date Applied & Stored SAA->CAA When Full Trans Licensed Transport (EPA ID Required) CAA->Trans Within 90-180 Days Inc High-Temp Incineration (Thermal Destruction) Trans->Inc Final Disposition

Caption: Cradle-to-grave EPA RCRA compliant disposal workflow for 5-phenoxy-1H-indole laboratory waste.

Decontamination of Empty Containers

Empty containers that previously held 5-phenoxy-1H-indole must be managed properly.

  • Protocol: Triple-rinse the empty container with a compatible organic solvent (e.g., acetone or ethanol).

  • Waste Management: The resulting rinsate now exhibits the characteristics of the hazardous waste and must be collected and disposed of via the exact same incineration protocol outlined above[2]. Once properly cleaned, the empty container can typically be disposed of with normal solid trash, reducing overall hazardous waste volume[2].

References

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • CBG Biotech. (2025). Solvent & Hazardous Waste Incineration vs On-Site Solvent Recycling. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 5-phenoxy-1H-indole

Comprehensive Operational and Safety Guide for Handling 5-Phenoxy-1H-indole As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of scientifically grounded p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide for Handling 5-Phenoxy-1H-indole

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of scientifically grounded precautions. 5-Phenoxy-1H-indole is a highly valuable intermediate in pharmaceutical research, frequently utilized in the synthesis of bioactive indole-based molecules and cross-dehydrogenative coupling reactions [1]. However, its structural properties—specifically the lipophilic phenoxy group paired with the nucleophilic indole core—dictate stringent handling, Personal Protective Equipment (PPE), and disposal requirements to mitigate dermal, ocular, and respiratory toxicity [2].

Physicochemical Properties & Hazard Profile

Before handling any chemical, it is critical to understand the physical properties that drive its behavior in the laboratory environment. 5-Phenoxy-1H-indole typically presents as a crystalline powder. Like many indole derivatives, it poses acute hazards if inhaled, swallowed, or absorbed through the skin [3].

Table 1: Hazard Thresholds and Physicochemical Data

Property / HazardSpecification / ClassificationScientific Causality & Implication
Appearance Off-white to pale brown powderProne to aerosolization and static cling during transfer.
Solubility Soluble in DMSO, DMF, Alcohols; Insoluble in waterDecontamination requires alcoholic solvents (e.g., 70% isopropanol); water is ineffective.
GHS Health Hazards Acute Tox. 4 (H302, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318)The lipophilic nature allows rapid dermal penetration, while the indole core aggressively irritates mucous membranes [4].
Environmental Aquatic Acute 1 (H400)Must be strictly segregated from aqueous waste streams to prevent environmental contamination [2].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires understanding why specific PPE is chosen. The following matrix outlines the mandatory PPE for handling 5-phenoxy-1H-indole [3].

Table 2: Mandatory PPE Matrix

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Protection Snug-fitting chemical safety goggles (EN 166 / NIOSH approved)Indole powders can easily aerosolize. Goggles prevent micro-particulate deposition on the cornea, which can cause severe, irreversible eye damage [2].
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Indole derivatives can permeate standard latex. Nitrile provides a robust, chemically resistant barrier against lipophilic aromatic compounds [3].
Body Protection Flame-resistant lab coat, closed-toe shoesShields against accidental spills. The flame-resistant material is crucial if handling alongside flammable solvents like methanol or DMF.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood)Filters out fine aerosolized powders that cause severe respiratory tract irritation [4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating protocol, every step must include a verification check to confirm the integrity of the safety system before proceeding.

Protocol 1: Safe Weighing and Material Transfer

  • Engineering Control Validation: Before opening the reagent bottle, verify that the fume hood face velocity is between 80 and 120 feet per minute (fpm). Causality: This ensures sufficient negative pressure to capture any aerosolized particulates without causing turbulent flow that could scatter the fine powder.

  • PPE Donning & Inspection: Equip standard PPE as outlined in Table 2. Perform a visual and inflation check on your nitrile gloves to ensure no micro-tears are present.

  • Static Mitigation: Ground the analytical balance. Use an anti-static weighing boat and a grounded, non-sparking spatula. Causality: Indole powders are highly prone to static charge accumulation, which can cause the material to spontaneously aerosolize or adhere to gloves, drastically increasing exposure risk.

  • Transfer Execution: Slowly dispense the required mass. Cap the primary container immediately after transfer to minimize environmental exposure and degradation.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a 70% isopropanol or ethanol solution. Causality: 5-Phenoxy-1H-indole has poor aqueous solubility; an alcoholic solvent ensures complete solubilization and removal of residual micro-particulates.

Emergency Response & Spill Management

In the event of an accidental spill, immediate and methodical action is required to prevent cross-contamination and respiratory exposure [4].

Protocol 2: Solid Spill Recovery

  • Isolation: Immediately isolate the spill area and ensure the fume hood sash is lowered to an appropriate working height to maximize vapor capture.

  • Containment: Do not use water. Cover the spilled powder with an inert, damp absorbent material (such as vermiculite or sand slightly dampened with isopropanol) to prevent dust generation.

  • Collection: Use a non-sparking brush and dustpan to collect the absorbed material. Place it into a clearly labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with an alcoholic solvent, followed by a standard laboratory detergent wash.

Disposal and Waste Management Plan

Proper disposal is critical due to the compound's high toxicity to aquatic life [2].

  • Solid Waste: All contaminated consumables (weighing boats, gloves, paper towels, and spill absorbents) must be placed in a designated "Hazardous Solid Waste" container destined for high-temperature incineration.

  • Liquid Waste: If the 5-phenoxy-1H-indole is dissolved in organic solvents, segregate the waste into "Halogenated" or "Non-Halogenated" liquid waste carboys based on the solvent used (e.g., DCM vs. DMSO). Never pour solutions down the drain [3].

Workflow Visualization

The following diagram illustrates the logical flow of safety and operational procedures when handling 5-phenoxy-1H-indole.

G N1 Risk Assessment & Hood Verification N2 Don PPE: Nitrile, Goggles, Lab Coat N1->N2 N3 Material Transfer: Anti-static Spatula N2->N3 N4 Spill Detected? N3->N4 N5 Spill Protocol: Inert Absorbent N4->N5 Yes N6 Waste Segregation: Solid Hazardous Waste N4->N6 No N5->N6 N7 Final Disposal: Incineration N6->N7

Figure 1: End-to-end operational and safety workflow for handling 5-phenoxy-1H-indole.

References

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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